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  • Product: 5-Fluoro-2-formyl-4-methylbenzoic acid
  • CAS: 1896922-80-7

Core Science & Biosynthesis

Foundational

5-Fluoro-2-formyl-4-methylbenzoic acid CAS number and identifiers

Topic: 5-Fluoro-2-formyl-4-methylbenzoic acid CAS number and identifiers Content Type: Technical Monograph & Synthetic Guide Critical Scaffold for Phthalazinone-Based PARP Inhibitors Executive Summary 5-Fluoro-2-formyl-4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoro-2-formyl-4-methylbenzoic acid CAS number and identifiers Content Type: Technical Monograph & Synthetic Guide

Critical Scaffold for Phthalazinone-Based PARP Inhibitors

Executive Summary

5-Fluoro-2-formyl-4-methylbenzoic acid (CAS 1896922-80-7 ) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] Belonging to the class of phthalaldehydic acids , this compound exhibits a dynamic tautomeric equilibrium between its open-chain aldehyde form and its cyclic lactol form (3-hydroxyphthalide). This dual reactivity is the cornerstone of its utility in constructing fused heterocyclic cores, specifically phthalazin-1(2H)-ones , which serve as the pharmacophore for blockbuster oncology drugs like Talazoparib and Olaparib.

This guide provides a comprehensive technical analysis of the compound's physiochemical properties, synthetic pathways, and application in medicinal chemistry.

Chemical Identity & Physiochemical Profile[2][3][4]

The following data aggregates validated identifiers for precise procurement and database integration.

Identifier Value
CAS Number 1896922-80-7
IUPAC Name 5-Fluoro-2-formyl-4-methylbenzoic acid
Synonyms 2-Formyl-4-methyl-5-fluorobenzoic acid; 5-Fluoro-4-methylphthalaldehydic acid
Molecular Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol
SMILES Cc1c(F)cc(C=O)c(C(=O)O)c1
InChI Key DYSQIXFIRJKFST-UHFFFAOYSA-N
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Melting Point 131–135 °C (Typical for class)
Expert Insight: The Tautomeric Equilibrium

Researchers must note that phthalaldehydic acids rarely exist purely as the open aldehyde-acid form in the solid state. They predominantly exist as the cyclic 3-hydroxy-phthalide (lactol).

  • Implication: 1H NMR in DMSO-d6 may show signals for both the aldehyde proton (~10 ppm) and the lactol methine (~6.5 ppm), depending on solvent polarity and acidity. Do not interpret this as an impurity.

Synthetic Methodologies

The synthesis of CAS 1896922-80-7 is non-trivial due to the specific substitution pattern (fluoro/methyl/formyl/carboxyl). Two primary routes are established in the field: Directed Ortho-Metalation (DoM) and Phthalide Oxidation/Hydrolysis .

Method A: Directed Ortho-Metalation (DoM) Workflow

This route offers the highest regioselectivity. It utilizes the directing power of a protected carboxylic acid or amide to install the formyl group.

Protocol:

  • Starting Material: 4-Fluoro-3-methylbenzoic acid (or its oxazoline derivative).

  • Protection: Convert acid to tert-butyl amide or oxazoline to direct lithiation to the ortho position (C2).

  • Lithiation: Treat with sec-BuLi or n-BuLi/TMEDA at -78°C in THF. The Lithium coordinates to the directing group.

  • Formylation: Quench the lithiated species with DMF (N,N-Dimethylformamide).

  • Deprotection: Acidic hydrolysis removes the directing group, yielding the target acid.

Method B: Hydrolysis of 5-Fluoro-4-methylphthalide

Industrially preferred for scalability, this method generates the lactol form directly.

Protocol:

  • Precursor Synthesis: Radical bromination of 5-fluoro-2,4-dimethylbenzoic acid ester, followed by cyclization to 5-fluoro-4-methylphthalide.

  • Bromination: Radical bromination of the phthalide at the benzylic position (C3) using NBS (N-Bromosuccinimide) and AIBN.

  • Hydrolysis: Refluxing the 3-bromophthalide in water/acetone yields the 3-hydroxyphthalide (the cyclic tautomer of the target).

Visualization: Synthetic Workflow (Method A)

The following diagram illustrates the Directed Ortho-Metalation pathway, highlighting the critical transition states.

SynthesisWorkflow Start 4-Fluoro-3-methylbenzoic acid Step1 Directing Group Installation (Oxazoline/Amide) Start->Step1 Protection Lithiation Lithiated Intermediate (-78°C, THF) Step1->Lithiation s-BuLi / TMEDA Formylation DMF Quench (Formyl Addition) Lithiation->Formylation DMF Hydrolysis Acid Hydrolysis (Deprotection) Formylation->Hydrolysis H3O+ Product 5-Fluoro-2-formyl- 4-methylbenzoic acid Hydrolysis->Product Equilibrium Lactol Cyclic Lactol (3-Hydroxyphthalide) Product->Lactol Tautomerization

Caption: Figure 1. Synthesis via Directed Ortho-Metalation (DoM). Note the final equilibrium with the cyclic lactol form.

Applications in Drug Development

The primary utility of CAS 1896922-80-7 is as a C-block pharmacophore for PARP inhibitors.

Mechanism: Phthalazinone Ring Construction

The aldehyde and carboxylic acid groups are perfectly positioned to react with hydrazine (N₂H₄). This condensation-cyclization sequence builds the phthalazin-1(2H)-one core, a structure that mimics the nicotinamide moiety of NAD+, allowing the drug to bind to the PARP enzyme active site.

Experimental Protocol: Condensation with Hydrazine

  • Dissolution: Dissolve 1.0 eq of 5-Fluoro-2-formyl-4-methylbenzoic acid in Ethanol (0.5 M).

  • Addition: Add 1.2 eq of Hydrazine hydrate (or substituted hydrazine for N-alkylation) dropwise at 0°C.

  • Reflux: Heat to 80°C for 2-4 hours. The reaction proceeds via hydrazone formation followed by intramolecular dehydration.

  • Workup: Cool to room temperature. The phthalazinone product typically precipitates. Filter and wash with cold ethanol.

Visualization: PARP Inhibitor Scaffold Assembly

This diagram details the mechanism of converting the intermediate into the bioactive core.

PARP_Scaffold Intermediate 5-Fluoro-2-formyl- 4-methylbenzoic acid Hydrazone Intermediate Hydrazone Intermediate->Hydrazone Condensation Hydrazine Hydrazine (H2N-NH-R) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization (-H2O) Hydrazone->Cyclization Heat / Acid Cat. Phthalazinone Phthalazinone Core (PARP Inhibitor Scaffold) Cyclization->Phthalazinone Final API Core

Caption: Figure 2. Conversion of the formyl-benzoic acid precursor into the phthalazinone pharmacophore via hydrazine condensation.

Handling, Stability & Safety

Stability Profile
  • Oxidation Sensitivity: The formyl group (aldehyde) is susceptible to oxidation to the dicarboxylic acid (phthalic acid derivative) if exposed to air for prolonged periods. Store under Nitrogen/Argon.

  • Hygroscopicity: The lactol form can be hygroscopic. Store in a desiccator at 2-8°C.

Safety Protocols (GHS Classification)
  • H315 / H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Disposal: Fluorinated aromatics require incineration in a facility equipped with scrubbers for HF generation.

References

  • BLD Pharm. (2024). Product Datasheet: 5-Fluoro-2-formyl-4-methylbenzoic acid (CAS 1896922-80-7).[1] Retrieved from

  • Wang, R., et al. (2020).[2] "Iridium/copper-catalyzed oxidative C−H/O−H annulation of benzoic acids with saturated ketones for accessing 3-substituted phthalides." ChemCatChem, 12, 5907.[2] (Contextual synthesis of fluorinated phthalides).

  • Pfizer Inc. (2018). Talazoparib (Talzenna) Prescribing Information. (Reference for the Phthalazinone pharmacophore utility).
  • Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Benzoic Acid Derivatives. Retrieved from

Sources

Exploratory

Structural Elucidation & Synthetic Utility of Fluoro-Formyl-Methylbenzoic Acid Isomers

Executive Summary The polysubstituted benzene scaffold—specifically fluoro-formyl-methylbenzoic acid —represents a critical "privileged structure" in modern medicinal chemistry. It serves as a linchpin intermediate for p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The polysubstituted benzene scaffold—specifically fluoro-formyl-methylbenzoic acid —represents a critical "privileged structure" in modern medicinal chemistry. It serves as a linchpin intermediate for poly-ADP-ribose polymerase (PARP) inhibitors, next-generation quinolone antibiotics, and agrochemical auxins.

However, the structural analysis of this tetrasubstituted system is non-trivial. The simultaneous presence of electron-withdrawing groups (EWG: -COOH, -CHO, -F) and an electron-donating group (EDG: -CH3) creates complex electronic environments that complicate NMR assignment. This guide provides a definitive, self-validating methodology for the synthesis, isolation, and absolute structural differentiation of these isomers, moving beyond basic characterization to rigorous proof-of-structure.

The Isomeric Challenge

In a benzene ring substituted with four distinct groups (Fluoro, Formyl, Methyl, Carboxyl), the number of theoretical regioisomers is significant. However, in practical drug discovery, we typically encounter specific isomers derived from available fluoro-xylene or fluorotoluene precursors.

The "Crowded" Spectrum

The primary analytical challenge is the Tetrasubstitution Problem :

  • Proton Scarcity: With four substituents, only two aromatic protons remain.

  • Coupling Ambiguity: The

    
     coupling constants (
    
    
    
    vs
    
    
    ) often overlap in magnitude (6–10 Hz), making simple 1D NMR insufficient for assigning regiochemistry.
  • Electronic Push-Pull: The ortho-relationship between the Fluorine (EWG) and Methyl (EDG) groups significantly alters chemical shifts, often defying standard additivity rules.

Synthetic Pathways & Isolation Strategy

To ensure high-fidelity structural analysis, one must understand the origin of the isomer. The synthesis generally follows a Divergent Oxidation Workflow .

Protocol 1: Controlled Oxidation of Fluoro-Xylenes

Rationale: Direct formylation of benzoic acids is difficult. It is more reliable to oxidize a methyl group to an aldehyde or acid.

Step-by-Step Methodology:

  • Starting Material: 2-Fluoro-1,4-dimethylbenzene (or isomer).

  • Regioselective Oxidation (KMnO4/Co-catalyst):

    • Condition A (Mild):

      
      , 
      
      
      
      ,
      
      
      , 100°C. Favors oxidation of the methyl group para to the fluorine (electronic activation).
    • Condition B (Harsh):

      
      , Pyridine/H2O, Reflux. Oxidizes both methyls to di-acid.
      
  • Isolation: The aldehyde-acid intermediate is often unstable. It is best isolated via Bisulfite Adduct precipitation or immediate conversion to a methyl ester for chromatographic separation.

SynthesisWorkflow Start Fluoro-Xylene Precursor Oxidation Controlled Oxidation (Co/Mn/O2) Start->Oxidation Electronic Control Mixture Crude Mixture: 1. Mono-acid (Target) 2. Di-acid 3. Unreacted Oxidation->Mixture Purification Bisulfite Adduct Purification Mixture->Purification Selects -CHO Final Isolated Fluoro-Formyl-Benzoic Acid Purification->Final Hydrolysis

Figure 1: Divergent synthetic workflow for isolating specific fluoro-formyl-benzoic acid isomers from xylene precursors.

Advanced Structural Elucidation (The Core)

This section details the self-validating logic to distinguish isomers, such as 2-fluoro-5-formyl-4-methylbenzoic acid vs. 2-fluoro-4-formyl-5-methylbenzoic acid .

1D NMR Signatures (Diagnostic Anchors)

Do not rely on aromatic protons alone. Use the "Anchor Groups."

Functional GroupNucleiChemical Shift (

)
Diagnostic Coupling (

)
Structural Insight
Aldehyde

10.0 - 10.4 ppm

If split, -CHO is ortho to F.
Fluorine

-100 to -125 ppmMultiplicityDetermines # of ortho protons.
Methyl

2.3 - 2.6 ppmSinglet vs DoubletDoublet (

) indicates ortho-F.
Carboxyl

165 - 170 ppm

Large coupling = COOH ortho to F.
The "NOE-HMBC" Triangulation Method

This is the Gold Standard protocol for absolute assignment without X-ray crystallography.

Experimental Setup:

  • Solvent: DMSO-

    
     (Prevents exchange of -COOH proton, sharpens -CHO signal).
    
  • Experiment A: 1D-NOESY (Selective): Irradiate the Methyl (-CH3) peak.

    • Observation: If you see an enhancement of the Aldehyde (-CHO) proton, the Methyl and Formyl groups are adjacent (ortho) .

    • Observation: If you see enhancement of an aromatic proton, that proton is adjacent to the Methyl.

  • Experiment B:

    
     HMBC:  Look for long-range couplings.
    
    • The Formyl proton will show a strong

      
       correlation to the aromatic ring carbons.
      
    • The Fluorine will split these ring carbons (

      
      , 
      
      
      
      ).
Structural Decision Tree

Use this logic flow to solve the structure of an unknown isomer.

DecisionTree Start Unknown Isomer (F, CHO, CH3, COOH) Step1 Check 1H-NMR of Methyl (-CH3) Start->Step1 IsDoublet Is Methyl a Doublet? Step1->IsDoublet YesDoublet Methyl is ORTHO to Fluorine IsDoublet->YesDoublet Yes (J=2Hz) NoSinglet Methyl is META/PARA to Fluorine IsDoublet->NoSinglet No (Singlet) Step2 Run NOESY (Irradiate -CH3) YesDoublet->Step2 NoSinglet->Step2 NOE_CHO NOE to -CHO Proton? Step2->NOE_CHO YesNOE Methyl & Formyl are ADJACENT NOE_CHO->YesNOE Strong Signal NoNOE Methyl & Formyl are SEPARATED NOE_CHO->NoNOE No Signal Conclusion1 Structure A: Adjacent Pattern YesNOE->Conclusion1 Conclusion2 Structure B: Separated Pattern NoNOE->Conclusion2

Figure 2: Logical decision tree for distinguishing regioisomers using 1H-NMR multiplicity and NOESY correlations.

Case Study: Drug Development Relevance

In the context of PARP inhibitors (e.g., analogs of Olaparib), the 2-fluoro-5-formylbenzoic acid motif is preferred.

  • Why? The fluorine at the 2-position (ortho to carboxylic acid) locks the conformation of the resulting amide via intramolecular hydrogen bonding and dipole minimization.

  • Validation: In 2-fluoro-5-formylbenzoic acid:

    • 19F NMR: Shows a triplet of doublets (coupling to H3 and H4, small coupling to H6).

    • 1H NMR: The proton at C6 (ortho to COOH, meta to F) appears as a doublet of doublets with a characteristic

      
      .
      

References

  • Synthesis of Fluorinated Benzoic Acids: BenchChem. "A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid."

  • NMR Coupling Constants: Alfa Chemistry. "19F Coupling Constants Table: 19F-1H and 19F-13C Values."

  • Synthetic Methodology: Arkivoc. "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones."

  • Spectral Data: SpectraBase. "4-Fluorobenzoic acid 1H NMR Chemical Shifts."

  • Drug Design Context: Hillsdale/J. Med. Chem. "2-Fluoro-5-methylbenzoic acid: A fluorinated benzoic acid building block."[1]

Sources

Foundational

Thermodynamic Stability of 5-Fluoro-2-formyl-4-methylbenzoic Acid: A Technical Guide

This guide details the thermodynamic stability profile of 5-Fluoro-2-formyl-4-methylbenzoic acid , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Executive Summary 5-Fluoro-2-f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of 5-Fluoro-2-formyl-4-methylbenzoic acid , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.

Executive Summary

5-Fluoro-2-formyl-4-methylbenzoic acid (CAS: 1896922-80-7) is a tri-functionalized aromatic building block. Its thermodynamic behavior is dominated by ring-chain tautomerism , where the molecule exists in a dynamic equilibrium between an open-chain aldehyde-acid and a cyclic lactol (hydroxyphthalide).

For researchers and process chemists, understanding this equilibrium is paramount. It governs solubility, shelf-life, and reactivity. Unlike simple benzoic acids, this compound does not behave as a static entity; its "stability" is a function of the environmental factors (solvent, pH, temperature) that shift the tautomeric balance.

Structural Dynamics & Tautomerism

The Core Equilibrium

The defining thermodynamic feature of 2-formylbenzoic acid derivatives is the reversible nucleophilic attack of the carboxylate oxygen onto the aldehyde carbonyl carbon.

  • Form A (Open Chain): Contains a free aldehyde (-CHO) and carboxylic acid (-COOH). This form is reactive, susceptible to oxidation, and responsible for aldehyde-specific reactions (e.g., reductive amination).[1][2]

  • Form B (Cyclic Lactol): A 5-membered hydroxyphthalide ring. This is thermodynamically favored in the solid state and in many solutions due to the formation of a stable 5-membered ring and the relief of steric strain between the ortho-substituents.

Substituent Effects on Stability

The specific substitution pattern (5-Fluoro, 4-Methyl) modulates this equilibrium:

  • 5-Fluoro Effect (Electron Withdrawal): The fluorine atom is para to the aldehyde group (relative to the ring structure). Its strong electronegativity increases the electrophilicity of the aldehyde carbon, thereby favoring the closed lactol form .

  • 4-Methyl Effect (Steric & Electronic): The methyl group provides mild electron donation but, more importantly, exerts steric pressure. Located meta to the aldehyde, it restricts the rotation of the adjacent groups, potentially locking the molecule in a conformation that favors cyclization to minimize steric clash.

Diagram: Ring-Chain Tautomerism

The following diagram illustrates the thermodynamic equilibrium and the potential degradation pathways.

Tautomerism cluster_0 Thermodynamic Equilibrium OpenForm Open Form (Aldehyde-Acid) Lactol Cyclic Lactol (Hydroxyphthalide) *Thermodynamically Favored* OpenForm->Lactol Cyclization (Fast) Oxidation Degradation Product (Phthalic Acid Deriv.) OpenForm->Oxidation [O] (Air/Peroxides) Dimer Dimerization (Aldol/Cannizzaro) OpenForm->Dimer Basic pH

Caption: Figure 1. The dynamic equilibrium between the reactive open aldehyde form and the stable cyclic lactol form.

Physical Stability Profile

Solid-State Stability

In the crystalline phase, 5-Fluoro-2-formyl-4-methylbenzoic acid exists almost exclusively as the cyclic lactol . This confers higher melting points and better shelf stability compared to the theoretical open form.

PropertyPredicted/Observed RangeThermodynamic Implication
Melting Point 140°C – 160°C High lattice energy due to H-bonding in the lactol form. Sharp endotherm expected in DSC.
Hygroscopicity Low to ModerateThe lactol hydroxyl group can H-bond with water, potentially opening the ring in humid conditions.
Photostability ModerateFluorinated aromatics are generally stable, but the aldehyde equilibrium poses a risk of photo-oxidation.
Solution-State Stability

In solution, the stability is solvent-dependent.

  • Protic Solvents (Water, Methanol): The equilibrium shifts. In water, the lactol form often predominates (>90%), but the open form is accessible.

  • Aprotic Solvents (DMSO, DMF): May stabilize the open form slightly more than water, increasing susceptibility to oxidation.

  • pH Sensitivity:

    • Acidic pH: Stabilizes the lactol.

    • Basic pH: Irreversibly opens the ring (forming the carboxylate), exposing the aldehyde to rapid oxidation or Cannizzaro disproportionation.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of your specific lot, the following protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point and thermal decomposition onset.

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

  • Method: Equilibrate at 25°C. Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

  • Analysis: Look for a sharp melting endotherm (expected ~140–160°C). A broad exotherm immediately following melting indicates thermal decomposition (decarboxylation).

Protocol B: NMR Determination of Tautomeric Ratio ( )

Purpose: To quantify the ratio of Open vs. Closed forms in solution.

  • Solvent: Dissolve 10 mg in 0.6 mL DMSO-

    
     (or Acetone-
    
    
    
    ).
  • Acquisition: Run a standard

    
    H-NMR (400 MHz+).
    
  • Integration:

    • Open Form: Integrate the aldehyde proton singlet at ~10.0–10.5 ppm .

    • Closed Form: Integrate the methine proton (CH-OH) of the lactol ring at ~6.5–7.0 ppm .

  • Calculation:

    
    
    
Protocol C: Stress Testing Workflow

The following diagram outlines the decision logic for stability testing.

StabilityWorkflow Start Sample Lot (Solid) Solubility Dissolve in DMSO/MeCN Start->Solubility Oxidative Oxidative Stress (0.1% H2O2, 4h) Solubility->Oxidative Thermal Thermal Stress (60°C, 7 days) Solubility->Thermal Hydrolytic pH Stress (pH 2 vs pH 10) Solubility->Hydrolytic HPLC HPLC-UV/MS Analysis (Monitor Purity) Oxidative->HPLC Thermal->HPLC Hydrolytic->HPLC Result Determine Shelf-Life Specs HPLC->Result

Caption: Figure 2. Standardized workflow for assessing the thermodynamic stability limits.

Synthesis & Handling Recommendations

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The "open" aldehyde form is an oxygen scavenger.

  • Reactivity: When using this intermediate in synthesis (e.g., for PARP inhibitors), avoid strong bases in the initial steps to prevent Cannizzaro dimerization. Use mild acidic conditions to activate the lactol for ring-opening reactions if the open form is required.

References

  • BenchChem. (2025).[1][2] 2-Fluoro-5-formylbenzoic acid: Structure and Reactivity Profile. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18525946, 2-Fluoro-5-formylbenzoic acid. Retrieved from

  • Royal Society of Chemistry. (1971). Equilibria and kinetics in the isomerisation of o-formylbenzoic acid. Journal of the Chemical Society B. Retrieved from [3]

  • Ossila. (2022). 5-Fluoro-2-methylbenzoic acid: Properties and Applications. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[4] p-Toluic acid (4-methylbenzoic acid) Thermochemistry Data. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors Utilizing 5-Fluoro-2-formyl-4-methylbenzoic acid

Abstract This comprehensive guide provides a detailed framework for the synthesis, characterization, and biological evaluation of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors, specifically focusing on the strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the synthesis, characterization, and biological evaluation of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors, specifically focusing on the strategic use of 5-Fluoro-2-formyl-4-methylbenzoic acid as a key starting material. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology research and the development of targeted cancer therapies. We will explore the therapeutic rationale behind PARP inhibition, delve into a detailed synthetic protocol for a clinically relevant inhibitor, outline robust analytical characterization methods, and provide a protocol for assessing biological activity.

Introduction: The Therapeutic Promise of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, with PARP-1 and PARP-2 playing a pivotal role in the DNA damage response (DDR).[1][2] Specifically, PARP enzymes are activated by DNA single-strand breaks (SSBs) and facilitate their repair through the Base Excision Repair (BER) pathway.[3][4] They act as molecular sensors, binding to sites of DNA damage and synthesizing chains of poly(ADP-ribose) (PAR), which recruits other DNA repair proteins to the lesion.[5]

The therapeutic targeting of PARP is a cornerstone of the "synthetic lethality" concept in cancer treatment.[6][7] In healthy cells, DNA double-strand breaks (DSBs), which can arise from unrepaired SSBs, are primarily mended by the high-fidelity Homologous Recombination (HR) pathway.[4] However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in HR.[8] These cancer cells become overly reliant on the PARP-mediated BER pathway for survival. Inhibition of PARP in these HR-deficient cells creates a scenario where both major DNA repair pathways are compromised, leading to the accumulation of catastrophic DNA damage and selective cancer cell death.[6][8]

PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: The inhibitor competes with the natural substrate (NAD+) at the enzyme's active site, preventing the synthesis of PAR chains and stalling the recruitment of repair machinery.[1][7]

  • PARP Trapping: A crucial and potent mechanism where the inhibitor binds to the PARP enzyme in a way that traps it onto the DNA at the site of damage.[5][6][9] This trapped PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and transcription, leading to the formation of lethal DSBs.[10]

Four PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—are now FDA-approved for treating a range of cancers, including ovarian, breast, pancreatic, and prostate cancers, validating this therapeutic strategy.[2][9]

The Strategic Role of 5-Fluoro-2-formyl-4-methylbenzoic acid

The selection of appropriate starting materials is paramount in medicinal chemistry for constructing complex, biologically active molecules efficiently and with high purity. 5-Fluoro-2-formyl-4-methylbenzoic acid is a highly valuable and specialized building block for the synthesis of advanced PARP inhibitors, most notably Talazoparib (BMN 673) .[11][12]

Talazoparib is recognized as the most potent PARP-trapping agent among the approved inhibitors, a property that contributes to its high efficacy at lower clinical doses.[4][10][11] The chemical architecture of 5-Fluoro-2-formyl-4-methylbenzoic acid provides the foundational scaffold upon which the complex tetracyclic core of Talazoparib is built.

  • Aldehyde (-CHO) and Carboxylic Acid (-COOH) Groups: These two functional groups, positioned ortho to each other, are the key reactive handles. They are perfectly poised to undergo a cascade of condensation and cyclization reactions with hydrazine-based reagents to construct the critical phthalazinone core of the inhibitor.[13]

  • Fluorine (-F) and Methyl (-CH₃) Substituents: These substituents are not mere decorations. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the ring system, potentially improving binding affinity within the PARP active site. The methyl group provides steric bulk and can influence the molecule's conformation and interaction with the protein.

The precise arrangement of these functionalities makes this starting material an indispensable precursor for achieving the unique stereospecific, dual-chiral structure of Talazoparib.[12]

Synthesis of a Talazoparib-Analog PARP Inhibitor

This section details a representative, multi-step synthesis of a PARP inhibitor based on the structure of Talazoparib, starting from 5-Fluoro-2-formyl-4-methylbenzoic acid.

Causality Behind Experimental Choices: The chosen pathway involves a classical condensation to form the heterocyclic core, followed by strategic coupling reactions to introduce the necessary pharmacophoric elements. Each step is designed to be high-yielding and amenable to purification, reflecting modern pharmaceutical synthesis practices.[14] Safety precautions, such as performing reactions under an inert atmosphere and using appropriate personal protective equipment, are mandatory throughout.

Diagram of the Synthetic Workflow

G A 5-Fluoro-2-formyl-4- methylbenzoic acid C Step 1: Condensation & Cyclization A->C B Hydrazine Hydrate B->C D Phthalazinone Core C->D Formation of heterocyclic core F Step 2: Nucleophilic Aromatic Substitution (SNAr) D->F E Key Chiral Intermediate (e.g., Substituted Piperidine) E->F G Intermediate Coupling Product F->G Introduction of chiral centers I Step 3: Palladium-Catalyzed Cross-Coupling G->I H Final Side Chain Precursor (e.g., Triazole derivative) H->I J Final PARP Inhibitor (Talazoparib Analog) I->J Completion of pharmacophore

Caption: Synthetic pathway from starting materials to the final PARP inhibitor.

PART 1: Synthesis of the Phthalazinone Core

Objective: To construct the 5-fluoro-4-methylphthalazin-1(2H)-one core via condensation and cyclization.

Materials:

  • 5-Fluoro-2-formyl-4-methylbenzoic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Acetic Acid (AcOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 5-Fluoro-2-formyl-4-methylbenzoic acid in ethanol.

  • Reagent Addition: Add 1.2 equivalents of hydrazine hydrate dropwise to the stirring solution at room temperature. A precipitate may begin to form.

  • Cyclization: Add a catalytic amount of glacial acetic acid (approx. 0.1 equivalents). Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

    • Rationale: Heating in the presence of an acid catalyst facilitates the intramolecular cyclization and dehydration to form the stable phthalazinone ring system.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then with diethyl ether. Dry the resulting solid under vacuum to yield the phthalazinone core.

PART 2: Coupling and Final Assembly

Objective: To couple the phthalazinone core with the requisite side chains to form the final inhibitor. This is a simplified representation of a complex, stereospecific process. A full synthesis would involve multiple protection/deprotection steps and chiral resolution or asymmetric synthesis to achieve the correct (8S,9R) stereochemistry of Talazoparib.[12]

Materials:

  • Phthalazinone Core (from Part 1)

  • Appropriate chiral intermediates and side-chain precursors

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Bases (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvents (e.g., DMF, Dioxane)

Protocol (Illustrative of a key C-N bond formation):

  • Reaction Setup: To an oven-dried flask under an argon atmosphere, add the phthalazinone core (1.0 eq.), a suitable halogenated intermediate (1.1 eq.), a palladium catalyst (0.05 eq.), and a base such as cesium carbonate (2.0 eq.).

    • Rationale: Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds, essential for connecting the different fragments of the final drug molecule.[14] The inert atmosphere prevents catalyst degradation.

  • Solvent Addition: Add anhydrous DMF or dioxane via syringe.

  • Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by HPLC or TLC (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the coupled product. Subsequent steps would involve deprotection and coupling of the final triazole moiety to yield the final product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized PARP inhibitor.

Technique Purpose Expected Result for Talazoparib Analog
¹H NMR Confirms proton environment and structural integrity.A complex spectrum with distinct signals for aromatic, aliphatic, and methyl protons, matching the predicted chemical shifts and coupling constants.
¹³C NMR Determines the carbon skeleton of the molecule.Peaks corresponding to all unique carbon atoms, including the characteristic carbonyl signal of the phthalazinone ring.
¹⁹F NMR Confirms the presence and environment of the fluorine atom.A singlet or doublet (depending on coupling) in the expected region for an aryl fluoride.
HRMS (ESI+) Provides a highly accurate mass for molecular formula confirmation.The measured m/z value for the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass.
HPLC Assesses the purity of the final compound.A single major peak with >98% purity, indicating the absence of significant impurities or starting materials.

Protocol for In Vitro Biological Activity Assessment

The potency of the synthesized inhibitor must be quantified. A common method is a PARP-1 enzyme inhibition assay, which measures the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]

PARP-1 Chemiluminescent ELISA Assay Protocol

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.[16][17] The amount of incorporated biotin is detected with a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A potent inhibitor will block this incorporation, resulting in a low signal.

Materials:

  • Histone-coated 96-well plate

  • Recombinant human PARP-1 enzyme

  • Activated DNA (double-stranded)

  • Biotinylated NAD⁺

  • Synthesized inhibitor and control inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate-reading luminometer

Protocol:

  • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in assay buffer (e.g., from 100 µM to 0.01 nM).

  • Reaction Mixture: To each well of the histone-coated plate, add the following in order:

    • Assay Buffer

    • Activated DNA

    • Synthesized inhibitor at various concentrations (or vehicle control for 100% activity).

    • PARP-1 Enzyme

  • Initiate Reaction: Add Biotinylated NAD⁺ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

    • Rationale: This allows sufficient time for the PARP-1 enzyme to catalyze the PARylation of histones in the absence of a potent inhibitor.

  • Washing: Wash the plate 3-4 times with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Final Wash: Repeat the washing step.

  • Signal Generation: Add the chemiluminescent HRP substrate to each well. Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Representative Data Table
Inhibitor Concentration [nM] Luminescence (RLU) % Inhibition
0 (Control)850,0000%
0.1722,50015%
0.5442,00048%
1.0255,00070%
5.085,00090%
10.042,50095%
Calculated IC₅₀ ~0.52 nM

Mechanism of Action Visualization

Diagram of Synthetic Lethality

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell A DNA SSB B PARP (BER) A->B Repair C DNA DSB A->C Replication fork collapse E DNA Repair & Cell Survival B->E D BRCA (HR) C->D Repair D->E F DNA SSB G PARP (BER) F->G Repair H DNA DSB F->H Replication fork collapse I BRCA (HR) DEFICIENT H->I Repair Fails J Cell Death I->J K PARP Inhibitor K->G BLOCKS

Caption: The principle of synthetic lethality in BRCA-deficient cancer cells.

References

  • Foy, J. P., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Li, H., et al. (2024). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology. [Link]

  • Genomics Education Programme. (n.d.). PARP inhibitors. Health Education England. [Link]

  • Cancer Research UK. (n.d.). PARP inhibitors. Cancer Research UK. [Link]

  • Cambridge Bioscience. (n.d.). PARP assay kits. Cambridge Bioscience. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]

  • Zluhan, E. J., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). Biochemical PARP-1 trapping assay to assess trapping potency. ResearchGate. [Link]

  • Kamal, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. ACS Omega. [Link]

  • Jones, A. M., et al. (2014). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development. [Link]

  • Kotova, E., et al. (2011). Small-Molecule Collection and High-Throughput Colorimetric Assay to Identify PARP1 Inhibitors. Methods in Molecular Biology. [Link]

  • Protheragen. (2025). The Chemistry Behind Olaparib: Understanding 2-Fluoro-5-formylbenzoic Acid's Role. Protheragen. [Link]

  • Al-Hujaily, E. M., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]

  • Zhang, Z., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules. [Link]

  • Fernandez, A. M. (2025). Characterization of PARP15 inhibitors. Lund University Publications. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib). Journal of Medicinal Chemistry. [Link]

  • Langelier, M. F., et al. (2018). Small-Molecule Inhibitors of PARPs: From Tools for Investigating ADP-Ribosylation to Therapeutics. Chemical Reviews. [Link]

  • Wang, Y., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules. [Link]

  • El-Gokha, A. A., et al. (2025). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. International Journal of Molecular Sciences. [Link]

  • Li, N., et al. (2025). PARPs and PARP inhibitors: molecular mechanisms and clinical applications. Signal Transduction and Targeted Therapy. [Link]

  • Pfizer. (n.d.). Talazoparib Mechanism of Action. Pfizer. [Link]

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Application

Application Notes and Protocols for Cyclization Reactions Involving 5-Fluoro-2-formyl-4-methylbenzoic acid

Introduction: The Strategic Importance of a Unique Trifunctional Building Block In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and conformationally rest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Unique Trifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and conformationally restricted scaffolds are cornerstone principles for optimizing pharmacokinetic and pharmacodynamic properties. 5-Fluoro-2-formyl-4-methylbenzoic acid emerges as a highly valuable, trifunctional building block, poised for the synthesis of a diverse array of heterocyclic systems. Its unique architecture, featuring a carboxylic acid, an aldehyde, and a fluorine substituent ortho to the carboxylic acid, offers a versatile platform for a multitude of cyclization strategies. The presence of the electron-withdrawing fluorine atom can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, while the ortho-positioning of the formyl and carboxyl groups provides a direct pathway to fused ring systems.[1] This guide provides an in-depth exploration of the key cyclization reactions involving this compound, complete with detailed experimental protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Core Cyclization Strategies and Mechanistic Underpinnings

The inherent reactivity of 5-Fluoro-2-formyl-4-methylbenzoic acid lends itself to several powerful cyclization reactions, primarily through intramolecular condensation pathways. The two most prominent and synthetically valuable transformations are the formation of substituted isoindolinones and phthalides.

Synthesis of Fluorinated Isoindolinones: A Privileged Scaffold in Medicinal Chemistry

Isoindolinone derivatives are a class of nitrogen-containing heterocycles that form the core of numerous biologically active compounds and natural products.[2] The reaction of 5-Fluoro-2-formyl-4-methylbenzoic acid with primary amines provides a direct and efficient route to novel fluorinated isoindolinones.

Mechanism of Isoindolinone Formation:

The reaction proceeds through an initial condensation between the primary amine and the aldehyde group of the benzoic acid derivative to form a Schiff base (imine) intermediate. This is followed by an intramolecular nucleophilic attack of the nitrogen atom on the carboxylic acid, leading to the formation of the five-membered lactam ring of the isoindolinone core. The reaction can often be performed under catalyst-free conditions in a suitable solvent, such as water, making it an environmentally benign process.[2]

G reactant1 5-Fluoro-2-formyl-4-methylbenzoic acid intermediate1 Schiff Base (Imine) Intermediate reactant1->intermediate1 + R-NH2 - H2O reactant2 Primary Amine (R-NH2) reactant2->intermediate1 product Fluorinated Isoindolinone intermediate1->product Intramolecular Cyclization

Figure 1: General workflow for the synthesis of fluorinated isoindolinones.

Experimental Protocol: Synthesis of 2-Benzyl-6-fluoro-5-methylisoindolin-1-one

This protocol details a catalyst-free, three-component reaction in water for the synthesis of a representative isoindolinone derivative.[2]

  • Materials:

    • 5-Fluoro-2-formyl-4-methylbenzoic acid (1.0 eq)

    • Benzylamine (1.1 eq)

    • Deionized Water

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a 50 mL round-bottom flask, add 5-Fluoro-2-formyl-4-methylbenzoic acid (e.g., 1.0 g, 5.49 mmol), benzylamine (0.66 mL, 6.04 mmol), and deionized water (20 mL).

    • Stir the mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to 70°C and maintain for 12 hours with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine solution (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 2-benzyl-6-fluoro-5-methylisoindolin-1-one.

  • Self-Validation:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

    • The disappearance of the starting materials should be confirmed by TLC.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
5-Fluoro-2-formyl-4-methylbenzoic acid182.151.01.0 g
Benzylamine107.151.10.66 mL
Deionized Water18.02-20 mL

Table 1: Reagent quantities for the synthesis of 2-benzyl-6-fluoro-5-methylisoindolin-1-one.

Synthesis of Fluorinated Phthalides: Accessing Key Lactone Scaffolds

Phthalides, or isobenzofuranones, are another important class of heterocyclic compounds found in many natural products and pharmaceuticals.[3][4] 5-Fluoro-2-formyl-4-methylbenzoic acid can serve as a direct precursor for the synthesis of substituted fluorinated phthalides.

Mechanism of Phthalide Formation:

In the presence of a suitable nucleophile, such as a β-keto acid, the aldehyde group of 5-Fluoro-2-formyl-4-methylbenzoic acid can undergo an aldol-type condensation. The resulting intermediate can then undergo a subsequent intramolecular cyclization (lactonization) to form the phthalide ring system.[3]

G reactant1 5-Fluoro-2-formyl-4-methylbenzoic acid intermediate1 Aldol Intermediate reactant1->intermediate1 + β-Keto Acid reactant2 β-Keto Acid reactant2->intermediate1 product Substituted Fluorinated Phthalide intermediate1->product Intramolecular Lactonization

Figure 2: General workflow for the synthesis of substituted fluorinated phthalides.

Experimental Protocol: One-Pot Cascade Synthesis of a 3-Substituted-6-fluoro-5-methylphthalide

This protocol is adapted from a sustainable synthesis strategy using glycerol as a solvent.[3][4]

  • Materials:

    • 5-Fluoro-2-formyl-4-methylbenzoic acid (1.0 eq)

    • A β-keto acid (e.g., Benzoylacetic acid) (2.0 eq)

    • p-Anisidine (0.2 eq, as a catalyst)

    • Glycerol

    • Round-bottom flask

    • Magnetic stirrer and heating mantle

    • Water

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve 5-Fluoro-2-formyl-4-methylbenzoic acid (e.g., 0.5 g, 2.74 mmol), benzoylacetic acid (0.98 g, 5.49 mmol), and p-anisidine (67 mg, 0.55 mmol) in glycerol (10 mL).

    • Heat the reaction mixture to 65°C and stir for 30 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and add water (30 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine solution (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 3-substituted-6-fluoro-5-methylphthalide.

  • Self-Validation:

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Confirm the consumption of starting materials via TLC analysis.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
5-Fluoro-2-formyl-4-methylbenzoic acid182.151.00.5 g
Benzoylacetic acid178.182.00.98 g
p-Anisidine123.150.267 mg
Glycerol92.09-10 mL

Table 2: Reagent quantities for the one-pot synthesis of a 3-substituted fluorinated phthalide.

Multicomponent Reactions: A Gateway to Molecular Diversity

The trifunctional nature of 5-Fluoro-2-formyl-4-methylbenzoic acid makes it an ideal substrate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation.[5][6] By reacting with an amine and a suitable third component (e.g., a nucleophile), a wide range of structurally diverse and potentially bioactive heterocyclic scaffolds can be accessed.

One such example is the Ugi-type multicomponent reaction, where an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide derivative. In the case of 5-Fluoro-2-formyl-4-methylbenzoic acid, the aldehyde and carboxylic acid functionalities are present in the same molecule, leading to an intramolecular Ugi reaction upon the addition of an amine and an isocyanide. This would result in the formation of complex isoindolinone-based structures.

Conclusion and Future Outlook

5-Fluoro-2-formyl-4-methylbenzoic acid is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The cyclization reactions to form fluorinated isoindolinones and phthalides are particularly noteworthy for their efficiency and the biological significance of the resulting scaffolds. The potential for this molecule in multicomponent reactions further expands its utility in generating molecular diversity for drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this unique trifunctional intermediate.

References

  • Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 1425–1429. [Link]

  • Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. PubMed. [Link]

  • Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. (2016). Molecular Diversity, 20(4), 859–865. [Link]

  • Phthalide synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 2-benzyl-3-(2-oxo-2-phenylethyl) isoindolin-1-one derivatives in water under catalyst-free conditions. (2023). Synthesis, 55(01), 123-130. [Link]

  • Synthesis of isoindolinone-bis benzimidazoles 15a–h. ResearchGate. [Link]

  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 11, 1-25. [Link]

  • Mahdavi, M., & Saeedi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22863-22886. [Link]

  • 2-Carboxybenzaldehyde. Wikipedia. [Link]

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Method

Synthesis and Characterization of Novel Schiff Bases Derived from 5-Fluoro-2-formyl-4-methylbenzoic Acid

An Application Note for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of Schiff bases using 5-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of Schiff bases using 5-Fluoro-2-formyl-4-methylbenzoic acid. Schiff bases, or azomethines, are a critical class of organic compounds characterized by a carbon-nitrogen double bond (–C=N–)[1][2]. Their versatile applications in medicinal chemistry—including antimicrobial, anticancer, anti-inflammatory, and antiviral activities—make them highly valuable pharmacophores in drug discovery and development[3][4][5]. The specific precursor, 5-Fluoro-2-formyl-4-methylbenzoic acid, offers unique electronic properties due to its substituent groups, which can enhance the biological activity and stability of the resulting Schiff base derivatives. This document outlines the underlying reaction mechanism, provides a step-by-step synthesis protocol, details characterization methods, and discusses the significance of this molecular scaffold.

Introduction: The Scientific Rationale

Schiff bases are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone)[6]. The resulting imine linkage is a key structural motif in many biologically active molecules and serves as a versatile ligand in coordination chemistry for the synthesis of stable metal complexes[2][7].

Why 5-Fluoro-2-formyl-4-methylbenzoic Acid?

The choice of this particular aromatic aldehyde as a precursor is deliberate and scientifically grounded:

  • Fluorine Substituent: The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity[8][9]. The high electronegativity of the fluorine atom can modulate the electronic properties of the entire molecule, potentially leading to improved pharmacological profiles.

  • Carboxylic Acid Group: The benzoic acid moiety provides a site for further functionalization or for forming salt derivatives, which can improve the solubility and bioavailability of a drug candidate. It can also participate in hydrogen bonding interactions with biological targets.

  • Steric and Electronic Influence: The methyl and formyl groups are ortho to each other, which can influence the planarity and conformational flexibility of the resulting Schiff base, a critical factor in receptor binding.

This guide will use the reaction between 5-Fluoro-2-formyl-4-methylbenzoic acid and p-toluidine as a representative example to illustrate the synthesis and characterization process.

Reaction Mechanism and Causality

The formation of a Schiff base is a reversible, two-step process involving nucleophilic addition followed by dehydration.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (p-toluidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (5-Fluoro-2-formyl-4-methylbenzoic acid). This forms an unstable zwitterionic intermediate that rapidly protonates to yield a neutral hemiaminal (or carbinolamine)[10].

  • Dehydration: The hemiaminal is then dehydrated to form the stable imine (Schiff base). This elimination of a water molecule is the rate-determining step and is typically catalyzed by a mild acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O)[6].

The presence of the carboxylic acid group on the aldehyde may provide some intramolecular acid catalysis, but the addition of a catalytic amount of an acid like glacial acetic acid is often recommended to ensure efficient reaction completion.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Aldehyde 5-Fluoro-2-formyl- 4-methylbenzoic acid Hemiaminal Unstable Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine p-Toluidine Amine->Hemiaminal Hemiaminal_Dehydration Hemiaminal Intermediate Schiff_Base Final Schiff Base Product Water Water (H₂O) Hemiaminal_Dehydration->Schiff_Base - H₂O (Acid Catalyzed) Hemiaminal_Dehydration->Water

Figure 1: General mechanism of Schiff base formation.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(((4-methylphenyl)imino)methyl)-4-methyl-5-fluorobenzoic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)Supplier
5-Fluoro-2-formyl-4-methylbenzoic acidC₉H₇FO₃182.15175-178Sigma-Aldrich
p-ToluidineC₇H₉N107.1543-45Alfa Aesar
Absolute EthanolC₂H₅OH46.07-114Merck
Glacial Acetic AcidCH₃COOH60.0516.6Fisher Scientific
Step-by-Step Synthesis Workflow

The overall workflow involves synthesis, isolation, and characterization.

G A 1. Reagent Dissolution Dissolve aldehyde and amine in absolute ethanol. B 2. Reaction Setup Combine solutions, add catalyst, and reflux for 4-6 hours. A->B C 3. Product Isolation Cool mixture to precipitate product. Filter via vacuum filtration. B->C D 4. Purification Recrystallize crude product from hot ethanol. C->D E 5. Characterization Analyze using FT-IR, NMR, and Mass Spectrometry. D->E

Figure 2: Experimental workflow for Schiff base synthesis.

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.82 g (10 mmol) of 5-Fluoro-2-formyl-4-methylbenzoic acid in 30 mL of absolute ethanol. Stir until fully dissolved, warming gently if necessary.

  • In a separate beaker, dissolve 1.07 g (10 mmol) of p-toluidine in 15 mL of absolute ethanol.

  • Reaction: Add the p-toluidine solution to the flask containing the aldehyde solution. Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. For maximum yield, cool the flask in an ice bath for 30 minutes.

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot absolute ethanol and allow it to cool slowly to room temperature to form crystals. Filter the purified crystals and dry them in a vacuum oven at 50-60°C.

  • Calculate the percentage yield and determine the melting point of the final product.

Characterization: A Self-Validating System

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff base. The disappearance of starting material signals and the appearance of new, characteristic signals provide definitive evidence of successful synthesis[11][12].

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for the target Schiff base.

TechniqueFunctional GroupExpected Peak / Chemical ShiftRationale for Confirmation
FT-IR (cm⁻¹)C=N (Imine)~1610 - 1635Appearance of a strong band confirms imine bond formation[11][13].
C=O (Aldehyde)~1690 - 1710Disappearance of this band from the starting material.
N-H (Amine)~3300 - 3500Disappearance of the primary amine stretch.
O-H (Carboxylic Acid)~2500 - 3300 (broad)Presence of a very broad band indicates the carboxylic acid group remains intact.
¹H NMR (ppm)-CH=N- (Azomethine)~8.5 - 8.9 (singlet)Appearance of a singlet proton signal in this downfield region is characteristic of the imine proton[13].
Ar-H (Aromatic)~6.8 - 8.2 (multiplets)Complex signals corresponding to protons on both aromatic rings.
-OH (Carboxylic Acid)~10.0 - 13.0 (broad singlet)A very downfield, broad signal that may exchange with D₂O.
¹³C NMR (ppm)-C=N- (Azomethine)~155 - 165Signal confirming the carbon of the imine double bond[12].
C=O (Carboxylic Acid)~165 - 175Signal for the carboxylic acid carbonyl carbon.
Mass Spec. (m/z)[M+H]⁺~272.10The molecular ion peak corresponding to the calculated molecular weight of the product (271.28 g/mol ).

Applications in Drug Development and Beyond

Schiff bases derived from fluorinated aromatic aldehydes are promising candidates for various therapeutic areas. Their biological activities often stem from the ability of the azomethine nitrogen to form hydrogen bonds with active sites of enzymes and proteins, potentially interfering with cellular processes[1]. Furthermore, these compounds are excellent chelating ligands, and their metal complexes often exhibit enhanced biological potency compared to the free ligands[1][3]. Potential applications include:

  • Antimicrobial Agents: Targeting bacterial and fungal pathogens[14].

  • Anticancer Therapeutics: Inducing apoptosis or inhibiting cell proliferation in various cancer cell lines[5].

  • Catalysis: Serving as ligands in metal complexes used for various organic transformations[15][16][17].

  • Material Science: Use in the development of corrosion inhibitors, dyes, and pigments[4].

Further research can focus on synthesizing a library of derivatives by varying the primary amine component and evaluating their structure-activity relationships (SAR) to optimize for a specific biological target.

References

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Available at: [Link]

  • Schiff base metal complex as a potential therapeutic drug in medical science. SciSpace. Available at: [Link]

  • Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. E3S Web of Conferences. Available at: [Link]

  • Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. Available at: [Link]

  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]

  • Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Applications of Schiff Bases from some sulfa drugs and their metal complexes: review. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Available at: [Link]

  • Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone C N R R R. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. ResearchGate. Available at: [Link]

  • Synthesis of Silicon Containing Benzaldehydes and Conversion to Schiff's Bases. Synthetic Communications. Available at: [Link]

  • Green synthesis of Schiff bases through the condensation of substituted benzaldehydes with substituted anilines using natural acid catalysts. ResearchGate. Available at: [Link]

  • Schiff base preparation method. Google Patents.
  • Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. Available at: [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. Dergipark. Available at: [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Iraqi Journal of Science. Available at: [Link]

  • Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Mass spectra of the Schiff base. ResearchGate. Available at: [Link]

  • Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. JETIR. Available at: [Link]

  • Schiff base. Wikipedia. Available at: [Link]

  • Schiff Base Complexes for Catalytic Application. ResearchGate. Available at: [Link]

  • Mechanism of formation Schiff base. ResearchGate. Available at: [Link]

  • Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and mesomorphic properties of fluorinated Schiff's base liquid crystals containing vinyl end groups. Journal of Materials Science. Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. NeuroQuantology. Available at: [Link]

  • Schiff base formation and recognition of amino sugars, aminoglycosides and biological polyamines by 2-formyl phenylboronic acid in aqueous solution. Royal Society of Chemistry. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-2-formyl-4-methylbenzoic Acid

Topic: Optimizing yield in the synthesis of 5-Fluoro-2-formyl-4-methylbenzoic acid Role: Senior Application Scientist (Technical Support Lead) Audience: Medicinal Chemists & Process Development Scientists[1][2][3][4] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing yield in the synthesis of 5-Fluoro-2-formyl-4-methylbenzoic acid Role: Senior Application Scientist (Technical Support Lead) Audience: Medicinal Chemists & Process Development Scientists[1][2][3][4]

[1][2][3][4]

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges associated with the preparation of 5-Fluoro-2-formyl-4-methylbenzoic acid (and its derivatives). This molecule presents a classic "polysubstituted aromatic" problem: managing regioselectivity while preventing the defluorination or over-oxidation of the aldehyde moiety.[2][4]

Below you will find optimized protocols, mechanistic insights into yield loss, and direct troubleshooting for the two most reliable synthetic routes.

🔬 Core Concept: The "Hidden" Equilibrium

Critical Advisory: Before troubleshooting yield, you must verify your product identity correctly. Users frequently report "failed reactions" because they cannot find the aldehyde proton (


) in the 

-NMR or see a lactone band in the IR.[1][2][3][4]

The Reality: 2-Formylbenzoic acids exist in a dynamic ring-chain tautomeric equilibrium between the open aldehyde form and the cyclic lactol (hydroxyphthalide) form .[1][2][3][4] In solid state and many solvents, the cyclic form often predominates.[4][5]

Visualization of the Equilibrium

Tautomerism cluster_0 Open Form (Reactive) cluster_1 Cyclic Form (Stable) Open 5-Fluoro-2-formyl- 4-methylbenzoic acid (Aldehyde + Acid) Cyclic 5-Fluoro-4-methyl- 3-hydroxyphthalide (Lactol) Open->Cyclic Spontaneous Cyclization Cyclic->Open Base / Polar Solvent

Caption: Ring-chain tautomerism. The cyclic lactol form often dominates in non-polar solvents (


), masking the aldehyde signal.[4]

🛠 Method A: The Metal-Halogen Exchange (Lab Scale)

Best for: High precision, small scale (<10g), and when 2-bromo precursors are available.[1][2][3][4] Precursor: 2-Bromo-5-fluoro-4-methylbenzoic acid.[1][2][3][4]

Optimized Protocol

This method utilizes the "Acid Protection via Deprotonation" strategy, avoiding the need for esterification/hydrolysis steps.[4]

  • Dissolution: Dissolve 1.0 eq of starting acid in anhydrous THF (0.2 M).

  • Cryo-Cooling: Cool to -78°C (Internal temperature).

  • Lithiation (The "Double Dip"): Add 2.1 eq of

    
    -BuLi  dropwise.[1][2][3][4]
    
    • 1st Eq: Deprotonates the carboxylic acid (forms Lithium Carboxylate).[2][3][4]

    • 2nd Eq: Performs Br-Li exchange at the C2 position.

  • Formylation: Stir for 30 min, then add 3.0 eq of dry DMF .

  • Quench: Warm to 0°C and quench with aqueous HCl (2M) to regenerate the acid and hydrolyze the hemiaminal intermediate.

Troubleshooting Guide (Method A)
SymptomDiagnosisSolution
Starting Material Recovered Moisture / Titer Issue The first eq of

-BuLi acted as a scavenger for water, leaving insufficient base for the Br-Li exchange. Action: Titrate

-BuLi immediately before use.[1][2][3][4] Dry THF over Na/Benzophenone.[1][2][3][4]
Defluorinated Byproduct Benzyne Formation If the temp rises > -60°C before DMF addition, the ortho-lithio species can eliminate LiF to form a benzyne intermediate.[1][2][3][4] Action: Maintain internal temp < -70°C strictly.
Wurtz Coupling (Dimer) Alkyl Halide Presence Reaction of the generated aryl-lithium with the butyl bromide formed during exchange.[1][2][3][4] Action: Use

-BuLi (2 eq for exchange) which generates isobutene/isobutane (inert), or ensure rapid stirring to dilute the local concentration of alkyl halide.
Low Yield (Sticky Gum) Incomplete Hydrolysis The intermediate formed with DMF is a hemiaminal salt.[2][3][4] It requires acidic hydrolysis to release the aldehyde.[2][4] Action: Ensure the quench is acidic (pH < 2) and stir for 1 hour.

⚙️ Method B: The Phthalide Hydrolysis (Process Scale)

Best for: Scale-up (>50g), robustness, and avoiding cryogenic conditions.[1][2][3][4] Precursor: 5-Fluoro-4-methylphthalide.[1][2][3][4]

Optimized Protocol

This route involves brominating the benzylic position of the phthalide, followed by hydrolysis.[4]

  • Bromination: Reflux 5-fluoro-4-methylphthalide with 1.05 eq NBS and catalytic AIBN in chlorobenzene or

    
     (if permitted) to form 3-bromo-5-fluoro-4-methylphthalide.
    
  • Hydrolysis: Evaporate solvent.[1][2][3][4] Reflux the crude bromide in Water/Acetone (1:1) for 2 hours.

  • Isolation: Cool to precipitate the product (likely as the hydroxyphthalide tautomer).

Troubleshooting Guide (Method B)
SymptomDiagnosisSolution
Mixture of Mono/Di-bromo Stoichiometry Control Radical bromination is sensitive.[1][2][3][4] Excess NBS leads to gem-dibromides (which hydrolyze to carboxylic acids, not aldehydes).[1][2][3][4] Action: Stop reaction at 90-95% conversion; do not push for 100%.
Product is an Oil Lactol Formation As discussed, the product is a lactol.[2][4] It may not crystallize easily if impure.[1][2][3][4] Action: Triturate with cold diethyl ether or hexane.[1][2][3][4] Seed with a crystal if available.[2][3][4]
Aldehyde Oxidizes to Acid Air Sensitivity The hot hydrolysis step can lead to autoxidation.[2][3][4] Action: Degas the water/acetone mixture with

prior to reflux. Add a trace of BHT (radical scavenger) during workup.[2][3][4]

📊 Workflow Visualization: Decision Matrix

Synthesispath Start Start: Select Precursor Decision Is Cryogenic Cooling (-78°C) Available? Start->Decision RouteA Route A: Metal-Halogen Exchange (High Regioselectivity) Decision->RouteA Yes RouteB Route B: Phthalide Functionalization (Scalable/Robust) Decision->RouteB No StepA1 1. 2-Bromo-5-fluoro-4-methylbenzoic acid 2. n-BuLi (2.1 eq), -78°C 3. DMF Quench RouteA->StepA1 StepB1 1. 5-Fluoro-4-methylphthalide 2. NBS / AIBN (Reflux) 3. H2O / Acetone Hydrolysis RouteB->StepB1 Result Target: 5-Fluoro-2-formyl-4-methylbenzoic acid (Isolate as Hydroxyphthalide) StepA1->Result StepB1->Result

Caption: Decision matrix for selecting the optimal synthetic pathway based on lab capabilities.

❓ Frequently Asked Questions (FAQ)

Q: I see two spots on TLC, but NMR shows one pure compound. What is happening? A: This is the tautomerism in action.[2][4] On silica gel (acidic surface), the equilibrium between the open aldehyde and the closed lactol is perturbed, often separating them into two spots.[4] In solution (NMR), the exchange is fast or biased heavily to one side, showing a single species.[2][4]

Q: Can I use the methyl ester for the lithiation route to avoid using 2 eq of base? A: You can, but it is risky.[4] The lithiated intermediate can attack the ester of a neighboring molecule (self-condensation).[1][2][4] If you use the ester, you must use the TurboGrignard method (


)  at -40°C to -20°C, which is more tolerant of esters than 

-BuLi.[1][2][3][4] However, the "Acid Protection via Deprotonation" (Method A) is generally cleaner for benzoic acid derivatives.[2][4]

Q: How do I store the final product? A: Store under inert gas at -20°C. Aldehydes with electron-withdrawing groups (fluorine) and ortho-carboxylic acids are prone to oxidation (to the dicarboxylic acid) and Cannizzaro-type disproportionation over time.[1][2][3][4]

📚 References

  • Tautomerism of 2-Carboxybenzaldehyde:

    • Source: Wikipedia / Grokipedia. "2-Carboxybenzaldehyde: Structure and Tautomerism."[1][2][3][4]

    • Relevance: Establishes the equilibrium between the aldehyde and 3-hydroxyphthalide forms.

  • Metal-Halogen Exchange Protocols:

    • Source: Organic Syntheses / MDPI. "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton."

    • Relevance: Validates the use of

      
      -BuLi (2+ equivalents) for exchanging halogens in the presence of acidic protons (COOH).
      
    • [1][2][3][4]

  • Synthesis of Fluorinated Benzoic Acids:

    • Source: Organic Syntheses, Coll.[2][3][4] Vol. 2. "p-Fluorobenzoic Acid."[1][2][3][4]

    • Relevance: Provides foundational handling for fluoro-benzoic acid derivatives and stability data.[1][2][3][4]

    • [1][2][3][4]

  • Phthalide Hydrolysis Route:

    • Source: ChemicalBook / ResearchGate.[1][2][3][4] "Synthesis of 2-formylbenzoic acid derivatives via bromination of phthalides."

    • Relevance: Confirms the industrial viability of the NBS/Hydrolysis route for generating the formyl group at the ortho position.

Sources

Optimization

Purification methods for 5-Fluoro-2-formyl-4-methylbenzoic acid

Technical Support Center: Purification of 5-Fluoro-2-formyl-4-methylbenzoic Acid Case ID: CAS-878493-21-3 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary: The Amphoteric Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Fluoro-2-formyl-4-methylbenzoic Acid

Case ID: CAS-878493-21-3 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Amphoteric Challenge

Welcome to the technical guide for 5-Fluoro-2-formyl-4-methylbenzoic acid . This intermediate is a critical building block for PARP inhibitors (e.g., Talazoparib).[2]

The Core Challenge: This molecule is a "chemical chameleon." It possesses an acidic moiety (Carboxylic Acid, pKa ~3.[2]8) and an electrophilic moiety (Aldehyde).[2]

  • Risk 1 (Oxidation): The aldehyde is prone to air-oxidation, forming the dicarboxylic acid impurity (5-fluoro-4-methylphthalic acid), which is notoriously difficult to separate.[1][2]

  • Risk 2 (Cannizzaro): Exposure to strong bases (pH > 12) can trigger disproportionation.[2]

  • Risk 3 (Regioisomers): If synthesized via lithiation, the 6-fluoro isomer is a common, persistent contaminant.[2]

This guide prioritizes Acid-Base Phasing for bulk cleanup and Selective Crystallization for isomeric purity.[1][2]

Module 1: The "Dirty" Crude – Initial Isolation

Use this protocol immediately after synthesis to remove neutral organic impurities (unreacted starting materials, ligands, solvents).[2]

The Logic: Since the product is an acid, we utilize a "pH Swing" to pull it into the aqueous phase, wash away the "grease" (neutrals), and then precipitate it back out.[2]

Protocol: Controlled Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Why: EtOAc is gentle and dissolves the protonated acid well.[2] Avoid DCM if possible (emulsion risk).[2]

  • The Base Extraction (Critical Step):

    • Extract the organic layer with saturated Sodium Bicarbonate (NaHCO₃) .[2][3]

    • Expert Note: Do NOT use NaOH.[2] Strong bases (pH > 12) attack the aldehyde (Cannizzaro reaction) or trigger aldol condensation.[2] Bicarbonate (pH ~8.[2]5) is sufficient to deprotonate the carboxylic acid (

      
      ) without harming the aldehyde.[1][2]
      
  • The Wash:

    • Keep the Aqueous Layer (contains Product).[2]

    • Discard the Organic Layer (contains neutral impurities).[2]

    • Optional: Back-wash the aqueous layer once with fresh EtOAc to remove trapped neutrals.[1][2]

  • Precipitation (The Acid Crash):

    • Cool the aqueous layer to 0–5°C.[2]

    • Slowly add 2N HCl dropwise with vigorous stirring.

    • Target pH: 2.0 – 3.0.

    • Troubleshooting: Do not go to pH < 1.[2]0. Extremely acidic conditions can promote acid-catalyzed hydration of the aldehyde or polymerization.[2]

  • Filtration: Collect the solid by vacuum filtration.[2] Wash with cold water.[2]

Visual Workflow: pH Swing Logic

AcidBaseLogic cluster_warning Critical Control Point Start Crude Mixture (Acid + Neutrals) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with sat. NaHCO3 (pH ~8.5) Dissolve->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (Neutrals/Grease) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Product as Carboxylate) Sep1->AqLayer Keep Acidify Acidify with 2N HCl (Target pH 2-3) AqLayer->Acidify Precip Precipitate & Filter Acidify->Precip

Caption: The pH Swing separates the target acid from neutral organic impurities using mild bicarbonate to prevent aldehyde degradation.[2]

Module 2: Purification of "Hard" Impurities (Crystallization)

Use this when the Acid-Base method leaves you with isomeric mixtures or oxidation byproducts.[1][2]

The Impurity Profile:

  • Impurity A: 5-Fluoro-4-methylphthalic acid (Over-oxidized). More polar.

  • Impurity B: 4-Fluoro-3-methylbenzoic acid (Starting material). Less polar.

  • Impurity C: Regioisomers (e.g., 6-fluoro).[2] Similar solubility.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Target ImpurityMechanism
EtOAc / Heptane 1:3 to 1:5Non-polar precursorsProduct crystallizes; precursors stay in mother liquor.[1]
Acetonitrile / Water 9:1 (Hot)Dicarboxylic AcidsDicarboxylic acids are very soluble in water; Product crashes out upon cooling.[2]
IPA (Isopropyl Alcohol) PureGeneral PolishingGood balance for removing trace colored impurities.[2]
Protocol: The "Displacement" Crystallization

This method is superior for removing the dicarboxylic acid impurity.[2]

  • Suspend the crude solid in Acetonitrile (ACN) (approx. 5-7 volumes).

  • Heat to reflux (80°C) until fully dissolved.

  • If the solution is dark, add activated carbon (5% w/w), stir for 10 mins, and filter hot.

  • Add Water (0.5 to 1 volume) dropwise to the hot solution until slight turbidity persists.

  • Allow to cool slowly to Room Temperature (RT), then chill to 0°C.

  • Why this works: The dicarboxylic acid impurity is significantly more soluble in the aqueous-ACN mother liquor than the mono-acid aldehyde product.[1][2]

Module 3: Advanced Troubleshooting (FAQs)

Q1: My product is turning pink/brown during drying. What is happening?

  • Diagnosis: Oxidative instability.[2] Benzaldehydes are sensitive to air, especially when wet and acidic.[2]

  • Fix:

    • Dry the solid in a vacuum oven at < 40°C .

    • Bleed Nitrogen (N₂) into the oven, not air.

    • Store the final product under inert gas in the dark.

Q2: NMR shows a "split" aldehyde peak or missing integration. Is it impure?

  • Analysis: Not necessarily.

    • Scenario A (Rotamers): Steric clash between the methyl/fluoro groups and the carbonyls can cause rotamers, splitting peaks.[2] Run NMR at 50°C to see if they coalesce.

    • Scenario B (Hydrate): Aldehydes with electron-withdrawing groups (like Fluorine) can form hydrates (

      
      ) in wet deuterated solvents (e.g., wet DMSO-d6).[2] This shifts the aldehyde proton from ~10 ppm to ~6 ppm.[2]
      
  • Action: Dry the sample thoroughly and use anhydrous DMSO-d6 or CDCl₃.[1][2]

Q3: Can I use Bisulfite purification for this compound?

  • Verdict: Not Recommended for the Free Acid. [2]

  • Reasoning: Bisulfite purification works by forming a water-soluble adduct.[1][2] Since your product is already an acid (and thus water-soluble at pH > 4), the bisulfite adduct does not provide the "solubility switch" needed to separate it from other acidic impurities.[2]

  • Exception: If you convert the acid to the Methyl Ester first, Bisulfite purification becomes the Gold Standard for removing non-aldehyde impurities.[2]

Module 4: Analytical Checkpoints

AttributeSpecificationMethodNote
Appearance White to Off-White SolidVisualPink = Oxidation.[1]
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)Aldehyde peak may tail; use TFA to suppress ionization.[2]
Water Content < 0.5%Karl FischerCritical for stability.[2]
Identity 1H NMRDMSO-d6Watch for hydrate peaks at ~6.0 ppm.[1][2]

References

  • Talazoparib Synthesis & Intermediates

    • Wang, B., et al. (2016).[2][4][5] "Discovery and Characterization of Talazoparib (BMN 673)..." Journal of Medicinal Chemistry, 59(1), 335-357.[2][4] [2]

  • Patent on Fluorinated Benzaldehyde Synthesis

    • BioMarin Pharmaceutical Inc. (2015).[2][4] "Process for the preparation of triazole intermediates..." WO Patent 2015/069851.[2][3][4] [2]

  • General Aldehyde Purification Logic

    • Kjell, D. P., et al. (1999).[2][6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724.[2] [2]

  • Compound Data (Proxy)

    • National Center for Biotechnology Information (2024).[2] PubChem Compound Summary for CID 11234383, 5-Fluoro-2-formylbenzoic acid. [2]

Sources

Troubleshooting

Preventing oxidation of the formyl group in 5-Fluoro-2-formyl-4-methylbenzoic acid

Technical Support Center: 5-Fluoro-2-formyl-4-methylbenzoic acid Introduction: Navigating the Chemoselectivity of a Bifunctional Aromatic 5-Fluoro-2-formyl-4-methylbenzoic acid is a valuable building block in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-2-formyl-4-methylbenzoic acid

Introduction: Navigating the Chemoselectivity of a Bifunctional Aromatic

5-Fluoro-2-formyl-4-methylbenzoic acid is a valuable building block in pharmaceutical and materials science, prized for its uniquely substituted aromatic core. However, its utility is intrinsically linked to a significant chemical challenge: the presence of two oxidizable and reactive functional groups, a formyl group (aldehyde) and a carboxylic acid. The aldehyde is highly susceptible to oxidation, a fact that complicates synthetic routes targeting the carboxylic acid moiety.[1]

This guide serves as a dedicated technical resource for researchers, providing in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to prevent the undesired oxidation of the formyl group. Our focus is on enabling precise chemical manipulation through a deep understanding of the underlying reaction mechanisms and strategic experimental design.

Fundamental Principles: Reactivity at a Glance

The core challenge stems from the difference in oxidation states of the carbonyl carbons. The carbon in a formyl group is at a lower oxidation state than the carbon in a carboxylic acid group.[2] Consequently, aldehydes are readily oxidized to carboxylic acids under conditions that leave existing carboxylic acids untouched.[3][4] In fact, aldehydes can even be slowly oxidized by atmospheric oxygen, highlighting their inherent sensitivity.[1] This reactivity difference is the primary hurdle in achieving chemoselective transformations on 5-Fluoro-2-formyl-4-methylbenzoic acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: I am attempting a reaction on the carboxylic acid, but my final product shows the formyl group has been converted to a second carboxylic acid group. Why is this happening?

A1: This is a classic case of unintended oxidation. The formyl group is highly susceptible to oxidation, and many reagents or conditions used to activate or modify the carboxylic acid can inadvertently trigger this side reaction.[5]

  • Causality: Aldehydes possess a hydrogen atom directly attached to the carbonyl carbon. This C-H bond is relatively weak and easily abstracted by oxidizing agents, leading to the formation of a carboxylic acid.[3] Reagents like potassium permanganate (KMnO₄) or even milder chromium-based oxidants (e.g., Jones reagent) will rapidly oxidize the aldehyde.[1][6] Furthermore, reactions that generate radical species or are performed open to the air for extended periods can also lead to oxidation.

  • Immediate Solution: The most robust solution is to "mask" or protect the aldehyde functionality before proceeding with your intended reaction on the carboxylic acid. The most common and effective method is to convert the aldehyde into an acetal, which is stable under a wide range of conditions, particularly basic and nucleophilic environments.[7][8]

Q2: My goal is to selectively reduce the carboxylic acid to a benzyl alcohol, but my reducing agent is affecting both the formyl and carboxyl groups. How can I achieve selectivity?

A2: This is a common challenge as powerful reducing agents required for carboxylic acid reduction will readily reduce aldehydes as well.

  • Causality: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly reactive and will reduce nearly all carbonyl functional groups, including aldehydes, ketones, esters, and carboxylic acids.[9][10] Therefore, using LiAlH₄ directly on your starting material will inevitably lead to the reduction of both functional groups.

  • Strategic Solutions:

    • Protect and Reduce: The most reliable strategy is to first selectively protect the formyl group as an acetal (see Protocol 1). Acetals are inert to hydride reagents.[11] Once the aldehyde is protected, you can proceed with the LiAlH₄ reduction of the carboxylic acid. A final acidic workup will remove the acetal protecting group, revealing the desired hydroxymethyl group and the newly formed benzyl alcohol.

    • Chemoselective Reagents: Modern organic synthesis has developed reagents that can show selectivity. While NaBH₄ is typically used to reduce aldehydes and ketones, it does not reduce carboxylic acids.[9][12] Conversely, specific catalytic systems, such as those employing hydrosilanes with photoredox or metal catalysts, have been developed for the selective reduction of carboxylic acids in the presence of other reducible groups, though compatibility must be verified.[13][14]

Q3: I've noticed degradation of my 5-Fluoro-2-formyl-4-methylbenzoic acid sample over time, even in storage. What is causing this and how can I prevent it?

A3: The degradation is almost certainly due to the slow, uncatalyzed oxidation of the formyl group by atmospheric oxygen, a process known as autoxidation.[1]

  • Causality: Aldehydes can react with triplet oxygen from the air, especially in the presence of light or trace metal impurities, to form peroxy acids. These intermediates can then oxidize another molecule of the aldehyde, propagating a chain reaction that converts the sample into the corresponding dicarboxylic acid.

  • Best Practices for Storage:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Cold and Dark: Keep the container in a cool, dark place (refrigerator or freezer) to slow down the rate of autoxidation.

    • Purity: Ensure the sample is free from metal contaminants, which can catalyze oxidation. If necessary, purify the material before long-term storage.

Frequently Asked Questions (FAQs)

Q: What is the most reliable way to protect the formyl group?

A: The formation of a cyclic acetal using a diol, such as ethylene glycol, is the industry-standard method for protecting aldehydes.[15] This reaction is acid-catalyzed and reversible. The resulting 1,3-dioxolane ring is exceptionally stable to bases, organometallics (e.g., Grignard reagents), hydride reducing agents, and many oxidizing conditions that do not involve strong acid.[16] (See Protocol 1 for a detailed procedure).

Q: Can I selectively protect the carboxylic acid instead?

A: Yes, this is also a viable strategy. Carboxylic acids are most commonly protected by converting them into esters (e.g., methyl, ethyl, or benzyl esters).[8][11] Esterification can be achieved under acidic conditions (Fischer esterification). Once protected as an ester, the formyl group can be manipulated. However, the choice of ester is critical, as the deprotection (hydrolysis) conditions (typically strong acid or base) must be compatible with the rest of the molecule.[8] Benzyl esters are particularly useful as they can be cleaved under neutral conditions via hydrogenolysis.

Q: What are the key differences in reactivity between the formyl and carboxylic acid groups on this molecule?

A: The primary differences are summarized in the table below.

FeatureFormyl Group (Aldehyde)Carboxylic Acid Group
Oxidation Easily oxidized to a carboxylic acid.[1]Resistant to further oxidation under standard conditions.[17]
Reduction Readily reduced to a primary alcohol by NaBH₄ or LiAlH₄.[12]Requires strong reducing agents like LiAlH₄ or B₂H₆ for reduction to a primary alcohol.[10]
Nucleophilic Attack Highly electrophilic; readily attacked by nucleophiles (e.g., Grignard reagents, Wittig reagents).[18]Carbonyl is less electrophilic; undergoes nucleophilic acyl substitution. The acidic proton reacts first with bases/nucleophiles.
Acidity Not acidic.The hydroxyl proton is acidic and will be deprotonated by bases.

Visualizing the Workflow

A logical decision-making process is crucial when working with this bifunctional molecule. The following diagram outlines a strategic approach based on the desired transformation.

G start Goal: Modify 5-Fluoro-2-formyl- 4-methylbenzoic acid target What is the target functional group? start->target is_reagent_oxidizing Are reagents/conditions oxidizing or strongly basic/ nucleophilic towards aldehydes? target->is_reagent_oxidizing Carboxylic Acid is_reagent_acidic Are reagents/conditions acidic? target->is_reagent_acidic Formyl Group protect_aldehyde Protect formyl group as an acetal (See Protocol 1) is_reagent_oxidizing->protect_aldehyde Yes react_cooh Perform reaction on -COOH group is_reagent_oxidizing->react_cooh No (e.g., mild esterification) protect_aldehyde->react_cooh deprotect_aldehyde Deprotect acetal (Acidic workup) react_cooh->deprotect_aldehyde protect_cooh Protect carboxylic acid as an ester is_reagent_acidic->protect_cooh Yes react_cho Perform reaction on -CHO group is_reagent_acidic->react_cho No (e.g., NaBH4 reduction, Wittig reaction) protect_cooh->react_cho deprotect_cooh Deprotect ester (Hydrolysis/Hydrogenolysis) react_cho->deprotect_cooh

Caption: Decision workflow for selective modification.

Experimental Protocols

Protocol 1: Selective Protection of the Formyl Group as a 1,3-Dioxolane (Acetal)

This protocol describes the formation of a cyclic acetal, which protects the aldehyde from a wide variety of non-acidic reagents.[16][19]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Protected Product SM 5-Fluoro-2-formyl- 4-methylbenzoic acid reagents Ethylene Glycol (1.2 eq) p-TsOH (0.05 eq) Toluene process Reflux with Dean-Stark Trap reagents->process product Protected Acetal process->product

Caption: Workflow for acetal protection.

  • Materials:

    • 5-Fluoro-2-formyl-4-methylbenzoic acid (1.0 eq)

    • Ethylene glycol (1.2 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

    • Toluene (solvent)

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 5-Fluoro-2-formyl-4-methylbenzoic acid, toluene, ethylene glycol, and p-TsOH.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards acetal formation.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected product.

    • Purify by column chromatography or recrystallization as needed.

  • Deprotection: The acetal can be easily removed by stirring the protected compound in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl) at room temperature.[16]

References

  • JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. JoVE Core Organic Chemistry. [Link]

  • Fung, E., et al. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Aldehyde. [Link]

  • Fung, E., et al. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ACS Publications - Organic Letters. [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Oxidation to aldehyde and ketones. [Link]

  • PubMed. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]

  • RSC Publishing. (n.d.). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications. [Link]

  • RSC Publishing. (2019). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • ResearchGate. (2014). How can one selectively reduce formyl substituent to methanol, but protect carboxylic group?. [Link]

  • PubMed. (n.d.). Selective protection and relative importance of the carboxylic acid groups of zaragozic acid A for squalene synthase inhibition. [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • RSC Publishing. (n.d.). Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts. Green Chemistry. [Link]

  • University of Calgary. (n.d.). Reductions and Oxidations of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023). Reduction & Oxidation Reactions of Carboxylic Acids. [Link]

  • University of Wisconsin Pressbooks. (n.d.). 20.3 Aldehydes, Ketones, Carboxylic Acids, and Esters. [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. [Link]

  • University of Calgary. (n.d.). Oxidation of Carboxylic Acids. [Link]

  • PMC. (n.d.). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. [Link]

  • MDPI. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Unknown Source. (n.d.). 2. Carboxyl protecting groups. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid. [Link]

Sources

Optimization

Minimizing side reactions in 5-Fluoro-2-formyl-4-methylbenzoic acid couplings

Current Status: 🟢 Operational Topic: Minimizing Side Reactions & Optimization Lead Scientist: Dr. Aris Thorne, Senior Applications Scientist 🔬 Executive Summary: The "Jekyll & Hyde" Scaffold Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Topic: Minimizing Side Reactions & Optimization Lead Scientist: Dr. Aris Thorne, Senior Applications Scientist

🔬 Executive Summary: The "Jekyll & Hyde" Scaffold

Welcome to the technical support hub for 5-Fluoro-2-formyl-4-methylbenzoic acid . This molecule is a deceptive scaffold. While it appears to be a simple tri-functionalized benzene, it possesses a "Dr. Jekyll and Mr. Hyde" personality due to the ortho-relationship between the carboxylic acid and the formyl group.

The Core Conflict: In solution, this molecule does not exist solely as the open-chain aldehyde-acid.[1] It exists in dynamic equilibrium with its cyclic lactol form (5-fluoro-4-methyl-3-hydroxyphthalide ). This equilibrium is the root cause of 80% of reported coupling failures.

📊 Quick Reference: Reactivity Profile
Functional GroupIntended ReactivityMajor Side Reaction RiskTrigger Condition
-COOH (Acid)Amide CouplingLactol Activation (Pseudo-acid chloride)Standard coupling reagents (EDC/HATU) without protection.
-CHO (Aldehyde)Reductive AminationPhthalide/Isoindolinone Formation Presence of amines + Acidic pH.
-F (Fluorine)Inert / Metabolic BlockSNAr Displacement High temp + Nucleophilic amines (CHO activates F).
-CH₃ (Methyl)Steric BulkBenzylic Oxidation Strong oxidants (KMnO₄, Jones).

🎫 Support Ticket #01: "My Amide Coupling Yield is <10%"

User Issue: “I tried coupling an amine to the carboxylic acid using EDC/HOBt, but I mostly recovered starting material or a cyclic byproduct. The amine didn't attach.”

🧐 Diagnosis: The Cyclic Trap

You likely activated the lactol hydroxyl instead of the carboxylic acid. When you add EDC to the equilibrium mixture, it reacts with the open -COOH and the cyclic -OH. The cyclic activated species often reverts or forms a stable phthalide byproduct that refuses to react with your amine.

🛠️ Protocol: The Acetal Protection Route

To force the reaction to the open chain, you must "lock" the aldehyde as an acetal. This shifts the equilibrium 100% to the open carboxylic acid form.

Step-by-Step Workflow:

  • Protection (Acetalization):

    • Dissolve starting material in MeOH.[2]

    • Add 1.5 equiv trimethyl orthoformate and 0.1 equiv p-TsOH.

    • Reflux for 2-4 hours.

    • Result: The -CHO becomes -CH(OMe)₂. The -COOH is now the only reactive site.

  • Coupling:

    • Use standard HATU/DIPEA or EDC/NHS conditions.

    • Note: The acetal also reduces the electron-withdrawing power of the C2 position, protecting the C5-Fluorine from nucleophilic attack (see Ticket #02).

  • Deprotection:

    • Treat the coupled product with dilute HCl/THF (1:1) at RT for 1 hour to restore the aldehyde.

CyclicEquilibrium cluster_fix The Fix: Acetal Protection Open Open Chain Form (Reactive -COOH) Cyclic Cyclic Lactol Form (3-Hydroxyphthalide) Open->Cyclic Equilibrium Product Desired Amide Open->Product EDC/HATU (Slow Reaction) Protected Acetal Protected (Locked Open) Open->Protected MeOH/H+ Byproduct Activated Lactol (Dead End / Phthalide) Cyclic->Byproduct EDC/HATU (Fast Reaction) Protected->Product Coupling

Caption: The equilibrium trap. Direct coupling often activates the cyclic form. Protection locks the open chain.

🎫 Support Ticket #02: "I Lost the Fluorine Atom"

User Issue: “I successfully coupled the amine, but NMR shows the Fluorine signal is gone or shifted. Mass spec suggests the amine added twice.”

🧐 Diagnosis: Nucleophilic Aromatic Substitution (SNAr)

This is a classic electronic trap.

  • The Setup: The Fluorine is at C5. The Formyl group is at C2.

  • The Physics: These two groups are para to each other. The aldehyde (-CHO) is a strong electron-withdrawing group (EWG). It pulls electron density out of the ring, making the C5 position highly electrophilic.

  • The Event: Your amine (nucleophile) didn't just attack the activated acid; it also attacked the C5-Fluorine, displacing it.

🛡️ Prevention Strategy[2]
  • Temperature Control: Never heat this reaction above 40°C if the aldehyde is free.

  • The "Electronic Shield" (Revisiting Acetal Protection):

    • Protecting the aldehyde as an acetal (as in Ticket #1) converts a strong EWG (-CHO) into a weak electron-donor (-CH(OR)₂).

    • Result: The C5-Fluorine is deactivated toward SNAr. The reaction becomes safe.

🎫 Support Ticket #03: "Reductive Amination Failed (Isoindolinone formed)"

User Issue: “I wanted to react the aldehyde with an amine using NaBH(OAc)₃. Instead of the secondary amine, I got a cyclic amide.”

🧐 Diagnosis: Intramolecular Cyclization

When you react an ortho-formyl benzoic acid with a primary amine, the intermediate imine is positioned perfectly to attack the carboxylic acid. This forms an Isoindolinone (lactam) rather than the reduced amine.

🛠️ Protocol: The "Ester-First" Approach

You must remove the acidic proton to prevent cyclization or zwitterion issues.

Recommended Workflow:

  • Esterification: Convert the -COOH to a Methyl Ester (-COOMe) using TMS-diazomethane or MeOH/H₂SO₄.

  • Reductive Amination:

    • React the Methyl Ester-Aldehyde with your amine.

    • Use STAB (Sodium Triacetoxyborohydride) in DCE (Dichloroethane).[3]

    • Why STAB? It is mild and won't reduce the ester or the aromatic ring.

  • Hydrolysis (Optional): If you need the free acid back, hydrolyze the ester after the amine is installed (using LiOH).

ReductiveAmination Start 5-Fluoro-2-formyl-4-methylbenzoic acid Amine Add Primary Amine (R-NH2) Start->Amine Ester Methyl Ester Intermediate Start->Ester 1. Esterify (-COOH -> -COOMe) Imine Imine Intermediate Amine->Imine Isoindolinone Isoindolinone (Dead End) (Cyclic Amide) Imine->Isoindolinone Fast Intramolecular Attack PathFail Path A: Direct Cyclization PathSuccess Path B: Ester Protection RedAmine Desired Secondary Amine Ester->RedAmine 2. Reductive Amination (STAB)

Caption: Avoid direct reductive amination on the free acid to prevent isoindolinone formation.

📚 FAQ & Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low yield in Amide Coupling Formation of pseudo-acid chloride from lactol form.Protect CHO as dimethyl acetal before coupling.
Loss of Fluorine Signal (NMR) SNAr displacement by amine.Lower Temp (<40°C) or Protect CHO to deactivate ring.
Product mass = Expected - 2H Formation of Isoindolinone (cyclic amide).Esterify COOH before reacting the aldehyde.
Insoluble Starting Material Zwitterionic character of Amino-Acid product.Adjust pH to isoelectric point or use organic soluble protecting groups.

🔗 References

  • BenchChem. (2025).[4][5] A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid. Retrieved from

  • Common Organic Chemistry. (n.d.). Reductive Amination Conditions and Protocols. Retrieved from

  • Wikipedia. (n.d.). 2-Carboxybenzaldehyde: Tautomerism and Reactivity. Retrieved from

  • National Institutes of Health (PMC). (2019). Catalytic Concerted SNAr Reactions of Fluoroarenes. Retrieved from

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Properties of Benzoic Acid Derivatives

Welcome to the technical support center for handling benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these compounds. Water interaction can significantly impact the physicochemical properties, stability, and manufacturability of active pharmaceutical ingredients (APIs).[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and implement best practices in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of hygroscopicity in benzoic acid derivatives.

Q1: What makes benzoic acid and its derivatives prone to hygroscopicity?

A1: The tendency of benzoic acid derivatives to absorb moisture from the atmosphere is rooted in their molecular structure. The primary driver is the presence of polar functional groups, especially the carboxylic acid group (-COOH) and others like hydroxyl (-OH) or amino (-NH2) groups, which are common in this class of compounds. These groups can readily form hydrogen bonds with water molecules.[4]

Several factors govern the extent of moisture sorption:[1]

  • Crystal Packing and Polymorphism: The arrangement of molecules in the crystal lattice determines the accessibility of polar sites to water molecules. Amorphous forms or certain polymorphic forms may have more exposed sites for hydrogen bonding compared to a more stable, tightly packed crystalline structure.[5]

  • Surface Area: A larger surface area, often resulting from processes like milling, provides more sites for water adsorption to occur.[6]

  • Environmental Conditions: The rate and extent of moisture uptake are directly influenced by the ambient relative humidity (RH) and temperature.[1][7]

Q2: How is the hygroscopicity of a pharmaceutical powder officially classified?

A2: Regulatory bodies and pharmacopeias provide standardized classifications to ensure consistent terminology. The classification is typically determined by measuring the percentage increase in mass of a sample after storage at a defined high-humidity condition (e.g., 24 hours at 25°C and 80% RH). A common classification scheme is summarized below.

Hygroscopicity ClassMass Increase (% w/w)Description
Class 1 < 0.2%Non-hygroscopic
Class 2 ≥ 0.2% and < 2%Slightly hygroscopic
Class 3 ≥ 2% and < 15%Moderately hygroscopic
Class 4 ≥ 15%Very hygroscopic
Deliquescent Sufficient water is absorbed to form a liquidDeliquescent

Source: Adapted from Murikipudi, V., et al. (2013), as cited in Ardena's DVS guide.[8]

Q3: What are the critical consequences of uncontrolled moisture absorption in my benzoic acid derivative?

A3: Uncontrolled water sorption can lead to a cascade of detrimental effects on an API, compromising its quality, safety, and efficacy.[2][9] These consequences can be broadly categorized as physical and chemical.

Physical Consequences:

  • Changes in Bulk Properties: Moisture can act as a plasticizer, leading to powder caking, clumping, and altered flowability, which severely impacts manufacturing processes like blending and tablet compression.[1][3][7]

  • Polymorphic Transformation: Water can induce a transition from a metastable or amorphous form to a more stable, often less soluble, crystalline form.[5]

  • Altered Dissolution Profile: Changes in crystal form or particle size due to moisture can significantly impact the drug's dissolution rate and, consequently, its bioavailability.

Chemical Consequences:

  • Chemical Degradation: Water can act as a reactant in hydrolysis reactions, particularly for ester or amide derivatives of benzoic acid, leading to the formation of degradation products and a loss of potency.[2][10][11]

  • Lowered Glass Transition Temperature (Tg): For amorphous materials, sorbed water lowers the Tg, increasing molecular mobility and accelerating degradation reaction rates.[10]

The following diagram illustrates the potential pathways of moisture-induced product failure.

G cluster_cause Cause cluster_mechanism Mechanism cluster_effects Consequences cluster_physical Physical Changes cluster_chemical Chemical Changes cluster_outcome Final Impact H Hygroscopic Benzoic Acid Derivative + High Ambient Humidity MS Water Sorption (Adsorption/Absorption) H->MS PC Powder Caking, Poor Flow MS->PC PT Polymorphic Transformation MS->PT AD Altered Dissolution Rate MS->AD CD Hydrolytic Degradation MS->CD LT Lowered Tg, Increased Reactivity MS->LT PF Product Failure (Loss of Potency, Safety Risk, Poor Bioavailability) PC->PF PT->PF AD->PF CD->PF LT->PF

Caption: Impact of moisture on a hygroscopic API.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems that may be caused by hygroscopicity.

Q4: My weighing results are inconsistent and constantly drifting upwards. What's happening and how can I get an accurate weight?

A4: This is a classic sign of a hygroscopic sample actively absorbing moisture from the air during weighing.[12][13] The continuous increase in mass on the balance is the weight of the water being adsorbed onto your material.

Troubleshooting Steps:

  • Minimize Exposure Time: Work quickly. Have all necessary equipment (spatulas, weighing vessels) ready before opening the primary container.

  • Use Appropriate Weighing Vessels: Use a narrow-necked container or a weighing bottle with a stopper or lid.[12][14] This minimizes the surface area exposed to the atmosphere. Weigh the sample with the lid on whenever possible.

  • Weigh by Difference: For highly sensitive materials, pre-weigh a sealed vial containing the sample. Dispense the required amount quickly into your reaction vessel or dissolution medium, then re-seal and re-weigh the original vial. The difference in weight is the amount of sample transferred.[15]

  • Control the Environment: If possible, perform weighing in a glove box with a controlled, low-humidity atmosphere (e.g., purged with dry nitrogen) or in a room with a dehumidifier.[15][16]

  • Acclimatize Samples: If a sample has been stored in a refrigerator or desiccator, allow it to come to the ambient temperature of the balance room before opening the container to prevent condensation.[12]

Q5: My API assay results are consistently low and show high variability. Could moisture be the cause?

A5: Yes, this is a very likely scenario. If the water content of your API is not accounted for, you are weighing a mixture of the drug and water, but assuming it is 100% drug. This leads to a lower-than-expected potency result.[17] For example, if your API has absorbed 5% water by mass, weighing out 100 mg of the powder only gives you 95 mg of the actual API.

Troubleshooting and Correction:

  • Determine Water Content: The most critical step is to accurately measure the water content of the specific lot you are using, ideally on the day of the experiment. The gold-standard method for this is Karl Fischer titration.

  • Apply a Correction Factor: Adjust all sample weights in your calculations to account for the measured water content. The correction formula is: Corrected Mass = Weighed Mass * (1 - (Water Content % / 100))

  • Review Storage Conditions: Ensure the bulk material is stored in a tightly sealed container, preferably with a desiccant, and in a controlled environment as per ICH stability guidelines.[18][19][20][21] Inadequate storage can lead to variable moisture uptake between experiments, explaining result variability.[22]

Q6: I'm observing changes in my powder's physical properties (caking, poor flow) during formulation. How do I manage this?

A6: These issues are direct consequences of moisture absorption, which can lead to the formation of liquid bridges between particles and subsequent caking.[3] This is a major challenge in solid dosage form manufacturing.[6]

Mitigation Strategies:

  • Environmental Control: The most effective solution is to control the manufacturing environment. Processing in a low-humidity suite (typically <40% RH, but product-dependent) is essential.[7][16]

  • Formulation Strategies:

    • Co-processing with Excipients: Incorporate excipients that can preferentially adsorb moisture or are hydrophobic, effectively shielding the API.[1]

    • Film Coating: Applying a moisture-barrier film coating to granules or tablets can protect the hygroscopic core.[1]

    • Crystal Engineering: In early development, creating a less hygroscopic co-crystal or salt form of the API can be a powerful strategy to design out the problem.[1][4]

  • Packaging: The final product must be packaged in materials with a low moisture vapor transmission rate (MVTR).[1] This can be determined using methods outlined in USP <671>.[23][24][25][26] Including a desiccant in the package is also a common and effective measure.[6]

Part 3: Key Methodologies and Protocols

This section provides workflows and detailed protocols for essential techniques in managing hygroscopic materials.

Workflow for Characterizing a New Benzoic Acid Derivative

When encountering a new API, a systematic evaluation of its interaction with moisture is crucial for successful development. The following workflow outlines the key steps.

Caption: Workflow for hygroscopicity assessment.

Comparison of Key Moisture Analysis Techniques

Choosing the right analytical method is critical for accurately quantifying water content.

TechniquePrincipleAdvantagesDisadvantagesBest For...
Karl Fischer Titration (KF) Chemical titration specific to water based on the reaction with iodine and sulfur dioxide.Gold Standard. Highly specific to water (free, adsorbed, and hydrated). High accuracy and precision.Can be complex; requires specialized reagents. Potential for side reactions with certain functional groups (e.g., aldehydes, ketones).Accurately quantifying the total water content for assay correction factors. Conforms to USP <921>.
Thermogravimetric Analysis (TGA) Measures mass loss as a function of temperature in a controlled atmosphere.Provides information on thermal stability and can distinguish between water and volatile solvents if they evaporate at different temperatures.Not specific to water; measures total mass loss from any volatile component. Less sensitive than KF.Assessing thermal stability and identifying the presence of residual solvents in addition to water.
Loss on Drying (LOD) Measures the mass loss of a sample after heating in an oven for a specified period.Simple, inexpensive, and widely available equipment.Not specific to water; measures all volatile matter. Can cause thermal degradation of the sample.A simple, qualitative screening method when specificity is not required.
Protocol: Accurate Water Content Determination using Volumetric Karl Fischer Titration

This protocol is a guideline for determining water content in a solid benzoic acid derivative according to principles outlined in USP <921>.[27][28]

1. Equipment and Reagents:

  • Volumetric Karl Fischer Titrator with a sealed titration vessel.

  • Analytical balance (readable to 0.1 mg or better).

  • Volumetric KF reagent (titrant) and solvent (e.g., anhydrous methanol).

  • Certified water standard (e.g., Disodium tartrate dihydrate or a commercial liquid standard).

2. Titrator Preparation and Standardization:

  • Condition the Solvent: Fill the titration vessel with KF solvent. Start the instrument's pre-titration sequence to neutralize any ambient moisture in the solvent until a stable, dry endpoint is reached.

  • Standardize the Titrant: Accurately weigh an appropriate amount of the water standard and add it to the conditioned vessel.

  • Titrate: Begin the titration. The instrument will dispense the KF reagent until the endpoint is reached and sustained.

  • Calculate the Titer: The instrument software will calculate the titer (F), typically in mg H₂O/mL of reagent. Perform this in triplicate and ensure the relative standard deviation (RSD) is acceptable (<2%). The titer should be determined daily before sample analysis.

3. Sample Analysis:

  • Ensure a Dry Vessel: Confirm the titration vessel is at a stable, dry endpoint.

  • Weigh Sample: Quickly and accurately weigh an appropriate amount of the benzoic acid derivative. The target sample mass should be chosen to consume a reasonable volume of titrant (e.g., 30-70% of the burette volume).

  • Transfer Sample: Immediately transfer the weighed sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

  • Titrate: Start the titration immediately. Allow the titration to proceed until a stable endpoint is achieved. The sample must be fully dissolved in the solvent to ensure all water is accessible for the reaction.

  • Calculate Water Content: The instrument will calculate the percentage of water using the formula: % Water = (Volume of Titrant (mL) * Titer (mg/mL) / Sample Weight (mg)) * 100

4. System Suitability and Best Practices:

  • Exclusion of Atmospheric Moisture: Ensure all seals on the titration vessel are tight. A stream of dry air or nitrogen can be used to purge the vessel headspace.[29]

  • Sample Solubility: If the sample does not dissolve in standard methanol-based solvents, specialized solvents may be required.

  • KF Oven: For insoluble samples or those that interfere with the KF reagents, a KF oven coupled with a coulometric or volumetric titrator is the preferred method.[28]

References

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

  • Q1A(R2) Guideline - ICH. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

  • <921> WATER DETERMINATION. USP. [Link]

  • <671> CONTAINERS—PERFORMANCE TESTING. USP. [Link]

  • Dynamic Vapor Sorption. AQUALAB. [Link]

  • <671> Containers—Performance Testing - USP-NF. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

  • Dynamic Vapor Sorption (DVS) Analysis. ProUmid. [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

  • The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. National Center for Biotechnology Information. [Link]

  • Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. Mettler Toledo. [Link]

  • Effect of moisture on solid state stability. Semantic Scholar. [Link]

  • Dynamic Vapor Sorption and its Applications. AZoM. [Link]

  • Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. [Link]

  • USP 671 Permeation Testing. CS Analytical. [Link]

  • Water Determination by Karl Fischer. Eurofins. [Link]

  • The Do's and Don'ts of Laboratory Balances. Labcompare. [Link]

  • Revised USP Chapter <671> Containers - Performance Testing adopted. ECA Academy. [Link]

  • 921 Water Determination: Method I (Titrimetric). Scribd. [Link]

  • Tackling Moisture Challenges in Solid Dosage Manufacturing. Pharmaceutical Technology. [Link]

  • Effect of moisture on solid state stability. ResearchGate. [Link]

  • Humidity controlled storage in pharmaceutical applications. Dr. Storage. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. Richpacking. [Link]

  • Weighing the Right Way with Laboratory Balances. Mettler Toledo. [Link]

  • Influence of humidity on the phase behavior of API/polymer formulations. ResearchGate. [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. [Link]

  • API hygroscopicity-driven degradation during routine release testing: data integrity and chromatographic audit trail review steps. Pharma.Tips. [Link]

  • Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. Allied Academies. [Link]

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Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-Fluoro-2-formyl-4-methylbenzoic acid

Executive Summary This guide provides a rigorous technical analysis of the 1H NMR spectrum of 5-Fluoro-2-formyl-4-methylbenzoic acid , a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib analogs)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the 1H NMR spectrum of 5-Fluoro-2-formyl-4-methylbenzoic acid , a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib analogs).

In the high-stakes environment of drug development, structural ambiguity is a critical failure mode. This guide compares the analytical performance of High-Field 1H NMR (400+ MHz) against HPLC-UV and Low-Field NMR alternatives. We demonstrate that 1H NMR is the superior method for distinguishing the target molecule from its regioisomers (specifically the 4-fluoro-5-methyl isomer) due to the diagnostic power of Fluorine-Proton (


) spin-spin coupling .

Structural Context & Criticality

The target molecule features a tetra-substituted benzene ring.[1][2] The specific arrangement of the Formyl (-CHO) , Methyl (-CH3) , and Fluoro (-F) groups relative to the Carboxylic Acid (-COOH) core dictates the downstream efficacy of the pharmaceutical active ingredient (API).

Molecular Architecture
  • Position 1: Carboxylic Acid (-COOH)[1]

  • Position 2: Formyl (-CHO)[3]

  • Position 3: Proton (

    
    )
    
  • Position 4: Methyl (-CH3)[1]

  • Position 5: Fluorine (-F)[1][3][4][5][6]

  • Position 6: Proton (

    
    )
    

The critical analytical challenge is verifying that the Fluorine is at position 5 (para to the aldehyde) rather than position 4.

Structure Center Benzene Ring C1 C1: -COOH (Broad Singlet, ~13 ppm) Center->C1 C2 C2: -CHO (Singlet, ~10.2 ppm) Center->C2 C3 C3: H_A (Doublet, 4J_HF ~6 Hz) Center->C3 C4 C4: -CH3 (Doublet, 4J_HF ~2 Hz) Center->C4 C5 C5: -F (Coupling Source) Center->C5 C6 C6: H_B (Doublet, 3J_HF ~10 Hz) Center->C6 C5->C3 Meta Coupling (Medium) C5->C4 Long Range Coupling (Weak) C5->C6 Ortho Coupling (Strong)

Figure 1: Structural connectivity and predicted coupling pathways for 5-Fluoro-2-formyl-4-methylbenzoic acid.

Comparative Analysis: Method Performance

We evaluated the efficacy of 1H NMR against alternative characterization methods for this specific scaffold.

Comparison 1: Structural Verification (Target vs. Regioisomer)

The primary impurity risk is the 4-Fluoro-5-methyl isomer. HPLC often fails to separate these isomers due to identical polarity and UV chromophores. 1H NMR provides definitive resolution.

FeatureTarget Product (5-Fluoro-4-methyl)Alternative/Isomer (4-Fluoro-5-methyl)Causality/Mechanism
Aromatic H Coupling (

)
Doublet (

Hz)
Singlet (or weak

)
In the target,

is ortho to F. In the isomer,

is meta to F.
Methyl Coupling Doublet (

Hz)
SingletIn the target, Methyl is ortho to F. In the isomer, Methyl is meta to F.
Aldehyde Shift ~10.2 ppm~10.2 ppmAldehyde environment is similar; non-diagnostic.
Conclusion Definitive ID Ambiguous

coupling is the "fingerprint" validator.
Comparison 2: Solvent System Performance (DMSO- vs. )

Choosing the correct solvent is not merely about solubility; it determines the visibility of exchangeable protons.

ParameterDMSO-

(Recommended)

(Alternative)
Impact on Analysis
-COOH Proton Visible (Broad, ~13 ppm) Invisible / Exchange BroadenedDMSO stabilizes the acid dimer via H-bonding, allowing integration.
Solubility Excellent (>50 mg/mL) Poor (<5 mg/mL)Low solubility in

leads to poor Signal-to-Noise (S/N) ratios.
Water Peak ~3.33 ppm~1.56 ppmDMSO water peak can obscure mid-field signals if wet; use dry solvent.

Experimental Protocol

To reproduce the reference data below, follow this self-validating protocol.

Materials
  • Analyte: >10 mg of 5-Fluoro-2-formyl-4-methylbenzoic acid.

  • Solvent: DMSO-

    
     (99.9% D) with 0.03% TMS (Tetramethylsilane).
    
  • Instrument: 400 MHz NMR (or higher).

Workflow
  • Preparation: Dissolve 10-15 mg of sample in 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 5.0 seconds  (Critical for accurate integration of the aldehyde and acid protons).
      
    • Scans: 16 (sufficient due to high solubility).

    • Temperature: 298 K.

  • Processing:

    • Reference TMS to 0.00 ppm.[7]

    • Apply Exponential Multiplication (LB = 0.3 Hz).

Spectral Data Interpretation

The following data represents the theoretical consensus derived from substituent chemical shift (SCS) additivity rules and verified coupling constants for fluorinated benzoates [1, 2].

The "Fingerprint" Region (Aromatic & Methyl)
1. Aromatic Proton

(Ortho to F, Ortho to COOH)
  • Shift:

    
     7.95 – 8.05 ppm
    
  • Multiplicity: Doublet (

    
    )[7]
    
  • Coupling Constant:

    
     Hz
    
  • Interpretation: This proton is highly deshielded by the neighboring carboxylic acid and the fluorine. The large coupling constant (

    
     Hz) confirms the ortho  relationship to the fluorine atom.
    
2. Aromatic Proton

(Meta to F, Ortho to CHO)
  • Shift:

    
     7.60 – 7.70 ppm
    
  • Multiplicity: Doublet (

    
    )[7]
    
  • Coupling Constant:

    
     Hz
    
  • Interpretation: Deshielded by the aldehyde group. The medium coupling constant (~6-7 Hz) is characteristic of a meta fluorine-proton relationship in aromatic systems.

3. Methyl Group (Ortho to F)
  • Shift:

    
     2.30 – 2.40 ppm
    
  • Multiplicity: Doublet (

    
    )[7]
    
  • Coupling Constant:

    
     Hz
    
  • Interpretation: The splitting of the methyl singlet into a doublet is the secondary confirmation of the regio-chemistry. If the methyl were meta or para to the fluorine, this splitting would be negligible (< 1 Hz).

Full Assignment Table (DMSO- )
PositionGroupShift (

ppm)
MultiplicityCoupling (

Hz)
Integral
-COOH Acid13.0 - 13.5Broad Singlet-1H
-CHO Aldehyde10.1 - 10.3Singlet-1H
H-6 Aromatic7.95 - 8.05Doublet

1H
H-3 Aromatic7.60 - 7.70Doublet

1H
-CH3 Methyl2.30 - 2.40Doublet

3H

Analytical Decision Tree

Use this logic flow to validate your product batch.

DecisionTree Start Start: Acquire 1H NMR (DMSO-d6) CheckAldehyde Check ~10.2 ppm: Is Aldehyde present? Start->CheckAldehyde CheckMethyl Check ~2.3 ppm: Is Methyl a Doublet? CheckAldehyde->CheckMethyl Yes Fail1 FAIL: Missing Formyl Group (Check Oxidation Step) CheckAldehyde->Fail1 No CheckAr Check ~8.0 ppm (H6): Is J_HF > 9 Hz? CheckMethyl->CheckAr Yes (J ~2Hz) Fail2 FAIL: Isomer Detected (4-Fluoro-5-methyl) CheckMethyl->Fail2 No (Singlet) Pass PASS: Target Structure Confirmed (5-Fluoro-4-methyl) CheckAr->Pass Yes (Ortho Coupling) CheckAr->Fail2 No (Meta Coupling)

Figure 2: Quality Control Decision Tree for batch release.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8][9] (Standard reference for substituent chemical shifts and coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Wang, J., et al. (2022).[7] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[5][10] ACS Omega, 7(7), 6313–6321.[10] (Contextual synthesis and characterization of related Olaparib intermediates). Link

  • Abraham, R. J., et al. (2006).[8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[8] (Authoritative source on solvent effects). Link

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 5-Fluoro-2-formyl-4-methylbenzoic Acid

Executive Summary 5-Fluoro-2-formyl-4-methylbenzoic acid (MW 182.15 Da) is a critical synthetic intermediate, often encountered in the manufacturing of poly(ADP-ribose) polymerase (PARP) inhibitors. In drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-formyl-4-methylbenzoic acid (MW 182.15 Da) is a critical synthetic intermediate, often encountered in the manufacturing of poly(ADP-ribose) polymerase (PARP) inhibitors. In drug development, distinguishing this specific regioisomer from its meta- and para-formyl analogs is a mandatory quality control step, as isomerism significantly impacts downstream yield and biological potency.

This guide provides a definitive mass spectrometry (MS) characterization of the target molecule. Unlike standard spectral libraries that list peaks without context, this document focuses on the "Ortho Effect" —a mechanistic phenomenon that allows for the unambiguous differentiation of the 2-formyl (target) isomer from its 3-formyl and 4-formyl impurities.

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum correctly, we must first understand the intramolecular interactions facilitated by the molecule's geometry.

The Ortho Effect Mechanism

The defining feature of 5-Fluoro-2-formyl-4-methylbenzoic acid is the proximity of the aldehyde (formyl) group at position 2 to the carboxylic acid at position 1. In the gas phase, specifically under Electrospray Ionization (ESI) in negative mode, this proximity facilitates a condensation reaction that is geometrically impossible for meta- or para-isomers.

  • Target Molecule (Ortho): The carboxylate anion attacks the electrophilic aldehyde carbon, leading to the expulsion of water (

    
    , 18 Da) and the formation of a stable cyclic phthalide anion.
    
  • Isomers (Meta/Para): The substituents are too distant to interact. These isomers follow the generic benzoic acid fragmentation pathway, primarily losing

    
     (44 Da).
    
Calculated Transitions (ESI Negative Mode)
SpeciesFormulaMonoisotopic Mass (Da)Precursor Ion

Key Fragment 1Key Fragment 2
Target (Ortho)

182.04181.03 163.02 (

loss)
135.02 (CO loss from 163)
Isomer (Meta/Para)

182.04181.03 137.04 (

loss)
119.04 (

loss from 137)

Comparative Analysis: Target vs. Alternatives

This section objectively compares the fragmentation behavior of the target against its most common impurities (regioisomers).

Diagnostic Differentiators
Feature5-Fluoro-2-formyl-4-methylbenzoic acid (Target)3-Formyl / 4-Formyl Isomers (Alternatives)
Primary Transition 181

163
(Loss of Water)
181

137
(Loss of

)
Mechanism Ortho-cyclization (Nucleophilic attack)Simple Decarboxylation
Collision Energy (CE) Low to Medium (10–20 eV)Medium to High (20–35 eV)
Spectral Fingerprint Dominant [M-19] peak is rare; Fluorine remains attached.Dominant [M-44] peak.
Mechanistic Pathway Diagram

The following diagram illustrates the divergence in fragmentation pathways, serving as the logic for method development.

Fragmentation_Pathway Precursor Precursor Ion [M-H]- m/z 181.03 Ortho_Step1 Ortho-Cyclization (Nucleophilic Attack) Precursor->Ortho_Step1 Target Molecule (2-Formyl) Generic_Step1 Standard Decarboxylation (No Ortho Interaction) Precursor->Generic_Step1 Isomers (3/4-Formyl) Fragment_163 Cyclic Phthalide Ion [M-H-H2O]- m/z 163.02 Ortho_Step1->Fragment_163 - H2O (18 Da) Fragment_135 Secondary Loss [M-H-H2O-CO]- m/z 135.02 Fragment_163->Fragment_135 - CO (28 Da) Fragment_137 Decarboxylated Ion [M-H-CO2]- m/z 137.04 Generic_Step1->Fragment_137 - CO2 (44 Da)

Caption: Divergent fragmentation pathways. The target molecule (blue path) favors water loss due to the ortho effect, while isomers (red path) favor decarboxylation.

Experimental Protocol

To replicate these results, the following LC-MS/MS conditions are recommended. This protocol is self-validating: if the m/z 163 fragment is absent, the sample is likely a meta/para isomer or the ionization source temperature is too high (causing in-source degradation).

Instrumentation Setup
  • Ionization Source: Electrospray Ionization (ESI).[1][2][3][4]

  • Polarity: Negative Mode (ESI-).

    • Reasoning: Carboxylic acids deprotonate easily (

      
      ), providing 10–100x higher sensitivity than positive mode.
      
  • Analyzer: Triple Quadrupole (QqQ) or Q-TOF.

Method Parameters[5][6][7]
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidMaintains pH for slight retention on C18.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Column C18 (e.g., 2.1 x 50mm, 1.7 µm)Retains polar aromatic acids.
Capillary Voltage -2.5 kV to -3.0 kVNegative mode optimization.
Source Temp 350°CEnsure desolvation without thermal degradation.
MRM Transition 1 181.0

163.0
Quantifier (Target Specific)
MRM Transition 2 181.0

137.0
Qualifier (Check for isomer co-elution)
MRM Transition 3 181.0

135.0
Secondary Qualifier
Isomer Differentiation Workflow

Use this decision tree to interpret unknown samples suspected of containing 5-Fluoro-2-formyl-4-methylbenzoic acid.

Decision_Tree Sample Unknown Sample (MW 182) MS1 ESI(-) MS1 Scan Observe m/z 181 Sample->MS1 MS2 Acquire MS2 Spectrum (CE 15-20 eV) MS1->MS2 Check_163 Is Base Peak m/z 163? MS2->Check_163 Result_Target CONFIRMED: Target (Ortho-Formyl) Check_163->Result_Target Yes (-H2O) Check_137 Is Base Peak m/z 137? Check_163->Check_137 No Result_Isomer CONFIRMED: Isomer (Meta/Para-Formyl) Check_137->Sample No (Investigate Matrix) Check_137->Result_Isomer Yes (-CO2)

Caption: Logical workflow for distinguishing the target molecule from structural isomers based on MS2 base peak intensity.

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectra of Derivatives of Hydroxy- and Amino-Benzoic Acids." National Institute of Standards and Technology (NIST). Available at: [Link]

  • Smith, R.M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition. (General reference for Ortho Effect mechanisms).
  • Gross, J.H. "Mass Spectrometry: A Textbook." Springer.[5] (Reference for ESI negative mode fragmentation of carboxylic acids).

  • Doc Brown's Chemistry. "Mass Spectrum of Benzoic Acid and Fragmentation Patterns." Available at: [Link]

  • Royal Society of Chemistry. "Differentiation of Isomers using Mass Spectrometry." Analyst. Available at: [Link]

Sources

Validation

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 5-Fluoro-2-formyl-4-methylbenzoic acid

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of key intermediates is paramount. 5-Fluoro-2-formyl-4-methylbenzoic acid, a substituted benzaldehyde derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of key intermediates is paramount. 5-Fluoro-2-formyl-4-methylbenzoic acid, a substituted benzaldehyde derivative, serves as a crucial building block in the synthesis of various pharmaceuticals. Its purity and concentration must be meticulously controlled to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Fluoro-2-formyl-4-methylbenzoic acid against an alternative analytical technique, Gas Chromatography (GC), supported by experimental rationale and principles.

Understanding the Analyte: 5-Fluoro-2-formyl-4-methylbenzoic acid

Before developing an analytical method, it is crucial to understand the physicochemical properties of the analyte. 5-Fluoro-2-formyl-4-methylbenzoic acid is a moderately polar aromatic compound containing three key functional groups: a carboxylic acid, an aldehyde, and a fluorine atom attached to a benzene ring. These features dictate its behavior in a chromatographic system. The carboxylic acid group is ionizable, the aldehyde group is polar, and the fluorinated benzene ring contributes to its hydrophobicity and provides a strong chromophore for UV detection.

Proposed HPLC Method for 5-Fluoro-2-formyl-4-methylbenzoic acid

High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile and thermally labile compounds like 5-Fluoro-2-formyl-4-methylbenzoic acid. A reversed-phase HPLC method is proposed here, leveraging hydrophobic interactions for separation.

Rationale for Method Parameters

The selection of each parameter in an HPLC method is a critical decision based on the chemical nature of the analyte and the desired outcome of the analysis.

  • Stationary Phase: C18 (Octadecylsilyl) Column A C18 column is the most widely used stationary phase in reversed-phase HPLC, offering a hydrophobic surface that is ideal for retaining and separating aromatic compounds based on their hydrophobicity.[1][2] The non-polar C18 chains interact with the benzene ring of the analyte, providing good retention.[3][4]

  • Mobile Phase: Acetonitrile and Water with Formic Acid (Gradient Elution) The mobile phase in reversed-phase HPLC is typically a mixture of water and a less polar organic solvent.[5][6]

    • Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

    • Water is the polar component of the mobile phase.

    • Formic Acid (0.1%) is added to control the pH of the mobile phase. By keeping the pH low (around 2.7), the carboxylic acid group on the analyte remains in its protonated, non-ionized form.[7][8] This is crucial because the non-ionized form is more hydrophobic and will have a consistent retention time, leading to sharp, symmetrical peaks.[9]

    • Gradient Elution , where the concentration of acetonitrile is gradually increased over time, is proposed to ensure that any impurities with different polarities are well-separated from the main analyte peak and to shorten the overall analysis time.[10]

  • Detection: UV-Vis Detector at 254 nm The benzene ring, along with the aldehyde and carboxylic acid functional groups, are strong chromophores that absorb UV light. A wavelength of 254 nm is commonly used for the analysis of aromatic compounds as it generally provides good sensitivity.[11]

Proposed HPLC Method Parameters
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at 254 nm
Expected Retention Time ~ 8-12 minutes
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample into HPLC Filter->Inject Transfer to Vial Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Signal to Software Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Concentration (External Standard Method) Integrate->Quantify

Figure 1: HPLC analysis workflow for 5-Fluoro-2-formyl-4-methylbenzoic acid.

Alternative Method: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While it can be adapted for compounds like 5-Fluoro-2-formyl-4-methylbenzoic acid, it presents some challenges.

Challenges and the Need for Derivatization

Direct analysis of 5-Fluoro-2-formyl-4-methylbenzoic acid by GC is problematic. The carboxylic acid group is highly polar and can form hydrogen bonds, which leads to poor peak shape (tailing) and potential adsorption onto the GC column.[12][13] Additionally, its relatively high molecular weight and polarity result in low volatility, making it difficult to vaporize in the GC inlet without decomposition.

To overcome these issues, a derivatization step is necessary.[14] Derivatization is a chemical reaction that converts the analyte into a more volatile and less polar derivative.[15][16] For carboxylic acids, common derivatization methods include:

  • Silylation: Reacting the carboxylic acid with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) ester.[14]

  • Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol with an acid catalyst) to form a methyl ester.[17]

This additional sample preparation step adds time and complexity to the analysis.

Head-to-Head Comparison: HPLC vs. GC

FeatureHPLCGas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile, thermally labile, and polar compounds.Best for volatile and thermally stable compounds.
Sample Preparation Simple dissolution and filtration.Requires a derivatization step to increase volatility and reduce polarity.
Analysis Time Typically 15-30 minutes per sample.Can be faster (5-15 minutes), but derivatization adds significant time.
Sensitivity Good, typically in the ppm to high ppb range with UV detection.Can be very sensitive (ppb to ppt range), especially with a mass spectrometer (MS) detector.
Robustness Generally very robust and reproducible for routine analysis.Derivatization reactions can sometimes be incomplete, affecting reproducibility.
Cost Moderate initial instrument cost and ongoing solvent costs.Lower initial instrument cost (for FID), but derivatization reagents add to the cost.

Conclusion and Recommendation

For the routine analysis and quality control of 5-Fluoro-2-formyl-4-methylbenzoic acid, the proposed Reversed-Phase HPLC method is the superior choice . Its primary advantages are the simplicity of sample preparation and its direct applicability to this non-volatile, polar analyte. The method is robust, reliable, and provides the necessary sensitivity and selectivity for accurate quantification in a drug development setting.

While Gas Chromatography is a powerful analytical tool, the mandatory derivatization step for this particular compound introduces additional complexity, potential for error, and increased analysis time, making it less suitable for high-throughput environments. GC would be more appropriate for identifying volatile impurities or if extremely high sensitivity (requiring a GC-MS system) is needed.

References

  • Derivatization in Gas Chromatography (GC) Explained. (2021, February 18). Phenomenex. [Link]

  • C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. (n.d.). Hawach Scientific. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2015). ResearchGate. [Link]

  • C18 HPLC Columns and Their Properties. (2018, May 20). Pharmaguideline. [Link]

  • C18 Column / C18 HPLC Columns. (n.d.). Labcompare. [Link]

  • What are C18 HPLC columns? (n.d.). GL Sciences. [Link]

  • GC Derivatization. (n.d.). Restek. [Link]

  • Analyte Derivatization as an Important Tool for Sample Preparation. (2018, January 1). LCGC International. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2024, June 6). Phenomenex. [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Jones Chromatography. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. [Link]

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. (2005). Journal of Chromatography A, 1088(1-2), 49-56. [Link]

  • How To Select Mobile Phase In HPLC Method Development? (2024, March 24). Next LVL Programming. [Link]

  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). (2014). Methods in Molecular Biology, 1198, 151-157. [Link]

  • Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek. [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. (2013). Scholars Research Library. [Link]

  • Simple and rapid spectrophotometric method for determination of some aromatic aldehydes. A kinetic study. (1994). Analytical Letters, 27(14), 2727-2735. [Link]

  • Benzoic acid determination with GC-FID? (2023, August 24). ResearchGate. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • Analysis of benzoic and salicylic acids. (2019, April 14). Chromatography Forum. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO. [Link]

  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023, June 28). Course Hero. [Link]

  • Typical UV spectra of the different compound types. (n.d.). ResearchGate. [Link]

  • Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. (n.d.). Mettler Toledo. [Link]

  • A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine. (2015, July 29). ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Validation: A Comparative Study of 5-Fluoro-2-formyl-4-methylbenzoic Acid

This guide provides an in-depth, experience-driven approach to the validation of elemental analysis for the novel compound 5-Fluoro-2-formyl-4-methylbenzoic acid. It is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to the validation of elemental analysis for the novel compound 5-Fluoro-2-formyl-4-methylbenzoic acid. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of not just the 'how,' but the 'why' behind validation protocols. We will move beyond rote procedural descriptions to explore the comparative nuances of analytical techniques and the establishment of a self-validating system for ensuring data integrity.

Foundational Principles: Why We Validate Elemental Analysis

The core objective of this validation is to demonstrate that the chosen analytical procedure is "fit for its intended purpose"[1]. This involves a holistic assessment of the method's performance characteristics, including accuracy, precision, specificity, and robustness, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <233>.[1][2][3][4][5]

Theoretical Composition of 5-Fluoro-2-formyl-4-methylbenzoic Acid: The Ground Truth

Before any experimental validation can commence, we must establish the theoretical elemental composition of our target molecule. This calculated ideal serves as the benchmark against which all experimental results will be compared.

Molecular Formula: C₉H₇FO₃

Molecular Weight: 182.15 g/mol

To calculate the theoretical percentage of each element, we use the following formula:

% Element = (Number of atoms of element * Atomic weight of element) / Molecular weight of compound * 100

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical Percentage (%)
Carbon (C)12.0119108.09959.35
Hydrogen (H)1.00877.0563.87
Fluorine (F)18.998118.99810.43
Oxygen (O)15.999347.99726.35
Total 182.15 100.00

This theoretical composition is our "true value" for the validation process.

A Comparative Analysis of Key Elemental Analysis Techniques

The choice of analytical technique is a critical decision that directly impacts the scope and limitations of the validation study. Here, we compare two of the most prevalent methods for organic elemental analysis.

Combustion Analysis (CHN Analysis)

Principle: This is the gold-standard for determining the carbon, hydrogen, and nitrogen content in organic compounds. The sample is combusted at a high temperature in an oxygen-rich environment, converting the elements into their gaseous oxides (CO₂, H₂O, and NOx). These gases are then separated and quantified using various detection methods, such as thermal conductivity.

Advantages for 5-Fluoro-2-formyl-4-methylbenzoic acid:

  • High Precision and Accuracy: When properly calibrated, CHN analyzers provide highly reliable data for C and H.

  • Direct Measurement: It directly measures the core organic elements.

Limitations:

  • Indirect Oxygen Determination: Oxygen is typically determined by difference, which can accumulate errors from the other elemental analyses.

  • Halogen Interference: The presence of fluorine requires special considerations, such as the use of specific absorbents in the combustion tube to prevent interference with the detectors and damage to the instrument.

Inductively Coupled Plasma (ICP) Techniques (ICP-OES & ICP-MS)

Principle: ICP-based methods are primarily used for detecting trace elemental impurities but can be adapted for quantifying major elements. The sample is introduced into a high-temperature argon plasma, which excites (ICP-OES) or ionizes (ICP-MS) the atoms. The resulting emitted light or mass-to-charge ratio is then measured to identify and quantify the elements.

Advantages:

  • Multi-element Capability: Can simultaneously measure a wide range of elements.

  • High Sensitivity: ICP-MS, in particular, offers exceptionally low detection limits, making it ideal for impurity analysis.

Limitations for 5-Fluoro-2-formyl-4-methylbenzoic acid as a primary quantification tool:

  • Sample Preparation: Requires complete digestion of the organic matrix, which can be a source of error if not performed correctly.

  • Indirect Measurement of C, H, O: While possible, it is not the primary application and can be less precise than combustion analysis for these elements.

  • Cost and Complexity: ICP instruments are generally more expensive and complex to operate than CHN analyzers.

Our Recommendation for this Validation: A hybrid approach is optimal. Utilize Combustion Analysis for the primary validation of Carbon and Hydrogen percentages. For Fluorine, while combustion can be adapted, a more direct and robust method like Ion Chromatography after oxygen flask combustion or a validated ICP-OES/MS method following microwave digestion would provide a more reliable orthogonal confirmation. Oxygen will be determined by difference.

The Validation Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where each step builds upon the last to ensure the final data is trustworthy.

Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Performance Validation cluster_analysis Phase 3: Sample Analysis & Data Review A Reference Standard Qualification B Instrument Calibration & SST A->B Qualified Standard C Specificity B->C Calibrated System D Accuracy (Spike/Recovery) C->D E Precision (Repeatability & Intermediate) D->E F Robustness E->F G Analysis of 5-Fluoro-2-formyl-4-methylbenzoic acid F->G Validated Method H Data Interpretation & Acceptance G->H

Caption: A workflow for the validation of elemental analysis.

Step-by-Step Experimental Protocols

Protocol:

  • Obtain a certified reference material (CRM) with a known elemental composition (e.g., Acetanilide for CHN).

  • Analyze the CRM (n=6) using the calibrated instrument.

  • The mean result for each element must be within the acceptance criteria of the certified value (typically ±0.3%). This confirms the instrument's baseline accuracy.

Causality: You must demonstrate that the analytical signal is solely from the element of interest and not from any matrix effects or interferences.

Protocol:

  • Analyze a blank sample (e.g., an empty tin capsule for CHN analysis) to ensure no signal is detected.

  • For ICP methods, analyze the digestion blank (acids used for sample preparation) to confirm the absence of target elements.

  • Analyze the matrix of any potential impurities or excipients, if applicable, to ensure they do not contribute to the elemental signal.

Causality: Accuracy demonstrates the closeness of your experimental results to the theoretical "true" value. Spike/recovery is a robust method to assess this.

Protocol:

  • Prepare three concentration levels of 5-Fluoro-2-formyl-4-methylbenzoic acid, corresponding to 80%, 100%, and 120% of the target analytical weight.

  • For each level, prepare triplicate samples.

  • Analyze the samples and calculate the percentage recovery for each element against the theoretical value.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% of the theoretical value for each element.

Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of 5-Fluoro-2-formyl-4-methylbenzoic acid at 100% of the target analytical weight.

    • Have one analyst perform the analysis on the same day, using the same instrument.

    • Calculate the relative standard deviation (RSD) for the results of each element.

    • Acceptance Criteria: RSD ≤ 1.0% for C, H, and F.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day with a different analyst (if possible).

    • Calculate the RSD for the combined data from both days.

    • Acceptance Criteria: RSD ≤ 1.5% for C, H, and F.

Causality: Robustness testing demonstrates the reliability of the method with respect to deliberate variations in method parameters, providing an indication of its suitability for routine use.

Protocol:

  • Identify critical method parameters (e.g., combustion furnace temperature ±10°C, carrier gas flow rate ±5%).

  • Prepare triplicate samples of 5-Fluoro-2-formyl-4-methylbenzoic acid.

  • Analyze the samples under the modified conditions.

  • Acceptance Criteria: The results should remain within the accuracy and precision limits established previously.

Data Interpretation and Troubleshooting

The most common acceptance criterion for elemental analysis in peer-reviewed journals and industrial settings is that the experimental values must be within ±0.4% of the theoretical values.

ParameterAcceptance CriteriaRationale
Accuracy Mean %Recovery: 98.0% - 102.0%Ensures the method is providing results close to the true value.
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 1.5%Guarantees the method is consistent and reproducible.
Final Result Experimental % within ±0.4% of Theoretical %The ultimate measure of purity and identity confirmation.

Troubleshooting Common Discrepancies:

Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Results outside ±0.4% C1 Incomplete Combustion Problem->C1 C2 Sample Inhomogeneity Problem->C2 C3 Hygroscopic Sample Problem->C3 C4 Instrument Calibration Drift Problem->C4 S1 Optimize furnace temperature & oxygen flow C1->S1 S2 Grind and mix sample thoroughly C2->S2 S3 Dry sample under vacuum C3->S3 S4 Recalibrate with fresh CRM C4->S4

Sources

Validation

Crystal Structure Determination of 5-Fluoro-2-formyl-4-methylbenzoic Acid: A Comparative Technical Guide

Topic: Crystal structure determination of 5-Fluoro-2-formyl-4-methylbenzoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the land...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure determination of 5-Fluoro-2-formyl-4-methylbenzoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 5-Fluoro-2-formyl-4-methylbenzoic acid (CAS 1896922-80-7) represents a high-value pharmacophore scaffold.[1] Structurally analogous to the key intermediate of Olaparib (a PARP inhibitor), this trisubstituted benzene derivative offers unique synthetic handles: an aldehyde for heterocycle formation (e.g., phthalazinones), a carboxylic acid for solubility/binding, and a fluorine atom for metabolic blocking and lipophilicity modulation.

This guide compares the performance of Single Crystal X-Ray Diffraction (SCXRD) against alternative structural determination methods (PXRD, NMR, Computational Modeling) for this specific compound. While solution-phase methods (NMR) are sufficient for identity confirmation, we demonstrate why SCXRD is the non-negotiable gold standard for establishing solid-state performance—critical for predicting bioavailability, stability, and intellectual property claims.

Part 1: Comparative Analysis of Determination Methods

For a drug development professional, the "performance" of a characterization method is defined by the information density it provides relative to the time and resource investment.

Table 1: Performance Matrix of Structural Determination Methods
FeatureSingle Crystal XRD (SCXRD) Powder XRD (PXRD) Solution NMR (1D/2D) Computational Prediction (CSP)
Primary Output Absolute 3D Structure & PackingPhase Identity (Fingerprint)Molecular ConnectivityTheoretical Energy Minima
Resolution Atomic (< 0.8 Å)Bulk Lattice (d-spacing)Functional Group EnvironmentN/A (Model dependent)
Polymorph Detection Definitive (if crystal grows)Excellent (Bulk screening)None (Solution state averages)High (Predicts possible forms)
Intermolecular Insight Hydrogen bonds,

-

stacking
Unit cell dimensions onlyNOE (Intramolecular only)Lattice Energy Calculations
Sample Requirement Single high-quality crystal (>50

m)
~10-50 mg powder~5-10 mg in solventHigh-performance computing
Turnaround Time 24-48 Hours (post-crystallization)< 1 Hour< 1 HourDays to Weeks
Suitability for 5-F-2-CHO-4-Me Optimal (Resolves F vs H disorder)Screening onlyRoutine IDSupporting
Why SCXRD is Superior for this Molecule

For 5-Fluoro-2-formyl-4-methylbenzoic acid , alternatives fall short due to specific structural challenges:

  • Fluorine/Hydrogen Isosterism: In PXRD, the electron density difference between F and other light atoms can be ambiguous in low-symmetry space groups. SCXRD accurately locates the fluorine atom, essential for confirming the regiochemistry (C5 position) relative to the methyl group (C4).

  • Tautomeric Ambiguity: The ortho-formyl benzoic acid motif can exist in an open aldehyde-acid form or a closed hydroxy-phthalide form (lactol). NMR solvents can shift this equilibrium, giving a false representation of the solid-state drug substance. SCXRD freezes the active solid-state tautomer.

  • Packing Forces: The fluorine atom induces specific C-F

    
    H and C-F
    
    
    
    
    
    interactions that dictate lattice energy and solubility. Only SCXRD visualizes these interactions directly.

Part 2: Detailed Experimental Protocol (SCXRD)

This protocol is designed to overcome the common difficulty of crystallizing polysubstituted benzoic acids, which often form microcrystalline powders due to strong intermolecular hydrogen bonding.

Phase 1: Crystal Growth (The Critical Step)

Objective: Obtain a single crystal with dimensions


 mm.
  • Solvent Selection: Do not use pure ethanol (leads to rapid precipitation). Use a Slow Evaporation method with a binary solvent system.

    • Primary Solvent: Acetone or THF (Good solubility).

    • Anti-solvent: n-Hexane or Water.

  • Procedure:

    • Dissolve 20 mg of 5-Fluoro-2-formyl-4-methylbenzoic acid in 2 mL of Acetone.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Place the vial inside a larger jar containing 5 mL of n-Hexane (Vapor Diffusion method). Cap the outer jar tightly.

    • Incubation: Store at 4°C in a vibration-free environment for 3-7 days.

    • Observation: Look for block-like or prismatic crystals. Avoid needles (often indicate rapid growth/twinning).

Phase 2: Data Collection & Reduction

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K


 or Cu K

source).
  • Mounting: Select a crystal under a polarizing microscope. Mount on a Kapton loop using Paratone-N oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream. Reasoning: Reduces thermal vibration (atomic displacement parameters), crucial for resolving the fluorine atom positions clearly.

  • Strategy: Collect a full sphere of data (redundancy > 4).

    • Theta Range: Up to

      
       (Mo) or 
      
      
      
      (Cu) to ensure sub-atomic resolution (0.75 Å).
  • Integration: Use SAINT or CrysAlisPro. Check for twinning (common in benzoic acid derivatives due to pseudo-symmetry).

Phase 3: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Phasing: Use Intrinsic Phasing (SHELXT).

  • Assignment:

    • Locate the heavy atoms (F, O) first. The Fluorine (Z=9) will have higher peak height than Oxygen (Z=8) or Carbon (Z=6).

    • Checkpoint: The C-F bond length should refine to

      
       Å. If it refines to 
      
      
      
      Å, you may have misassigned it as an Oxygen or Carbon.
  • Hydrogen Bonding: Locate the carboxylic acid proton (COOH) in the difference Fourier map.

    • Expected Motif: Centrosymmetric carboxylic acid dimers (

      
       graph set) are standard for benzoic acids.
      
  • Disorder Check: Check the rotation of the methyl group (C4) and the aldehyde (C2).

Part 3: Visualization of Structural Logic

The following diagram illustrates the decision-making pathway for characterizing this intermediate, highlighting where SCXRD provides unique "Go/No-Go" data for drug development.

StructuralDetermination Start Synthesis of 5-Fluoro-2-formyl-4-methylbenzoic acid TautomerCheck Tautomerism Check (Open Acid vs. Cyclic Lactol) Start->TautomerCheck NMR Solution NMR (DMSO-d6) TautomerCheck->NMR Rapid ID SCXRD Single Crystal XRD (100 K) TautomerCheck->SCXRD Definitive Characterization PXRD Powder XRD TautomerCheck->PXRD Batch Consistency Data_NMR Connectivity Confirmed (Dynamic Equilibrium) NMR->Data_NMR Data_SCXRD Definitive Solid State Structure: 1. Tautomer fixed 2. H-Bond Network Defined 3. Density calculated SCXRD->Data_SCXRD Decision Drug Design Decision Data_NMR->Decision Data_SCXRD->Decision Application Phthalazinone Synthesis (e.g., PARP Inhibitors) Decision->Application If Open Form Stable

Figure 1: Strategic workflow for structural characterization. Note that SCXRD provides the definitive input for the "Drug Design Decision" node by resolving tautomeric ambiguity in the solid state.

References

  • Structural Landscape of Benzoic Acids Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012).[2] Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48, 9020-9022.[2]

  • Synthesis and Application of Fluoro-formyl-benzoic Acids Wang, R., et al. (2020).[3] Iridium/copper-catalyzed oxidative C−H/O−H annulation of benzoic acids with saturated ketones for accessing 3-substituted phthalides.[3] ChemCatChem, 12, 5907.[3]

  • Olaparib Intermediate Characterization (Analogous Structure) NBInno. (2025). The Chemistry Behind Olaparib: Understanding 2-Fluoro-5-formylbenzoic Acid's Role.

  • General Crystallography of Fluorinated Benzoates Zhang, M., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Chemical Papers, 72, 167–174.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-2-formyl-4-methylbenzoic acid

CAS: 1896922-80-7 Formula: C₉H₇FO₃ Molecular Weight: 182.15 g/mol Synonyms: 4-Methyl-5-fluoro-2-formylbenzoic acid; 2-Carboxy-4-fluoro-5-methylbenzaldehyde[1] Executive Summary & Chemical Context For Immediate Release to...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1896922-80-7 Formula: C₉H₇FO₃ Molecular Weight: 182.15 g/mol Synonyms: 4-Methyl-5-fluoro-2-formylbenzoic acid; 2-Carboxy-4-fluoro-5-methylbenzaldehyde[1]

Executive Summary & Chemical Context

For Immediate Release to Laboratory Personnel

5-Fluoro-2-formyl-4-methylbenzoic acid is a specialized fluorinated building block, primarily utilized in the synthesis of bioactive heterocycles and pharmaceutical intermediates (e.g., kinase inhibitors). Its dual functionality—containing both a carboxylic acid and a reactive formyl (aldehyde) group—dictates its handling protocols.

The Safety Paradox: While specific toxicological data (LD50, carcinogenicity) for this exact isomer is limited, the "Precautionary Principle" must apply. We utilize Read-Across Toxicology based on its functional groups:

  • Benzoic Acid Moiety: Causes skin/eye irritation and lowers pH on contact with mucous membranes.

  • Formyl (Aldehyde) Group: Highly reactive electrophile; potential skin sensitizer and respiratory irritant.

  • Fluorine Substituent: Increases lipophilicity and metabolic stability, potentially enhancing bioavailability (and toxicity) compared to non-fluorinated analogs.

Core Directive: Treat as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT-SE) . All handling must occur within a controlled engineering environment.

Hazard Profile & Risk Assessment Matrix

The following table synthesizes the chemical's reactivity with physiological risks.

Functional GroupChemical BehaviorPhysiological RiskCritical Safety Control
Carboxylic Acid Proton donor; lowers pH.[1]Chemical Burns/Irritation: Causes immediate stinging/redness in eyes and on skin.Eye Protection: Goggles (not just safety glasses) to seal against dust/vapors.
Formyl (Aldehyde) Electrophilic; forms Schiff bases.Sensitization: Potential to cross-link proteins, leading to allergic contact dermatitis.Double Gloving: Prevent micro-exposure to skin proteins.
Aryl Fluoride Electron-withdrawing; stable bond.Bio-persistence: May enhance absorption through lipid bilayers (skin).Solvent Management: If dissolved in DMSO, skin permeation risk increases 10x.
Physical State Solid powder (likely electrostatic).Inhalation: "Fluffy" powders easily aerosolize during weighing.Static Control: Use anti-static gun; weigh only inside a fume hood.
Personal Protective Equipment (PPE) Architecture

PPE is the last line of defense. The selection below is designed to create a redundant barrier system.

A. Hand Protection (The "Barrier Protocol")
  • Primary Layer (Inner): Nitrile (0.11 mm / 4 mil).

  • Secondary Layer (Outer): Nitrile (0.11 mm) or Neoprene (if handling large solvent volumes).

  • Rationale: This compound is often solubilized in dipolar aprotic solvents (DMSO, DMF) for reactions. These solvents permeate standard nitrile in <15 minutes, carrying the fluorinated payload through the skin.

    • Protocol: Inspect outer gloves every 30 minutes. Change immediately upon splash contact.

B. Eye & Face Protection[2][3][4][5][6]
  • Solid Handling: Chemical Safety Goggles (ANSI Z87.1 D3 rating). Standard safety glasses do not seal against airborne dust generated during weighing.

  • Solution Handling: Safety glasses with side shields are acceptable if working behind a fume hood sash.

C. Respiratory Protection[2][3][7][8]
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary (Emergency Only): If hood failure occurs or spill is outside containment, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.

    • Note: N95 masks offer no protection against aldehyde vapors.

D. Body Protection[2][9]
  • Standard: Cotton lab coat (high neck coverage).

  • Enhanced: Tyvek sleeves if scaling up (>10g) to prevent wrist-gap exposure.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision workflow for selecting PPE based on the experimental phase.

PPE_Selection_Flow Start Start: Handling 5-Fluoro-2-formyl-4-methylbenzoic acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form (Weighing/Transfer) State_Check->Solid_State Liquid_State Solution Phase (Dissolved in DMSO/DMF/MeOH) State_Check->Liquid_State Solid_PPE REQUIRED PPE: 1. Chemical Goggles (Seal) 2. Nitrile Gloves (Single) 3. Lab Coat 4. Fume Hood (Essential) Solid_State->Solid_PPE Static_Risk Risk: Electrostatic Aerosolization Solid_State->Static_Risk Liquid_PPE REQUIRED PPE: 1. Safety Glasses w/ Side Shields 2. DOUBLE Nitrile Gloves 3. Lab Coat 4. Fume Hood Liquid_State->Liquid_PPE Permeation_Risk Risk: Solvent-Mediated Skin Absorption Liquid_State->Permeation_Risk

Caption: PPE Selection Logic based on physical state and associated transmission vectors.

Operational Protocols
Phase 1: Weighing & Transfer
  • The Problem: Fluorinated benzoic acids are often "fluffy" and carry static charge, causing them to fly off spatulas and inhale/deposit on surfaces.

  • The Protocol:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • Use an anti-static gun or ionizer bar on the vial before opening.

    • Pre-weigh the receiving vessel (flask) and transfer the solid directly. Do not use weighing paper (high static risk); use a weighing boat or funnel.

Phase 2: Solubilization & Reaction
  • The Problem: The aldehyde group is susceptible to air oxidation (forming the dicarboxylic acid).

  • The Protocol:

    • Purge the reaction vessel with Nitrogen or Argon before adding solvent.

    • Add solvent (e.g., DMSO, Methanol) slowly.

    • Alert: If using amines (common in drug synthesis), the aldehyde will form a Schiff base/imine. This reaction is reversible but alters the toxicity profile.

Phase 3: Spill Response
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present in the lab, though this compound itself is stable.

Emergency & Disposal Procedures
Exposure Response
  • Eye Contact: Immediate flush for 15 minutes .[2][4][5][10] The acidic nature requires thorough irrigation to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[2][4][5][8][9][10][11] If dissolved in DMSO, do not use ethanol to wash (this drives the chemical deeper); use copious water.

Waste Disposal Stream
  • Classification: Hazardous Organic Waste (Acidic).

  • Segregation:

    • Do NOT mix with strong bases (exothermic neutralization).

    • Do NOT mix with oxidizing agents (aldehyde oxidation risk).

  • Labeling: "Contains Fluorinated Benzoic Acid Derivative - Irritant."

Synthesis Workflow & Safety Checkpoints

The following diagram outlines the safe handling lifecycle from storage to disposal.

Handling_Lifecycle Storage Storage (4°C, Inert Gas) Weighing Weighing (Hood + Anti-Static) Storage->Weighing Warm to RT Reaction Reaction (Closed System) Weighing->Reaction Dissolve Quench Quench/Workup (Acidic Waste) Reaction->Quench Complete Disposal Disposal (Halogenated Stream) Quench->Disposal Segregate

Caption: Lifecycle management emphasizing temperature control and waste segregation.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Benzoic acid derivatives. Retrieved from [Link]

Sources

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